Procurcumenol
Description
Procurcumenol has been reported in Curcuma phaeocaulis, Curcuma aromatica, and other organisms with data available.
RN given for (1S-(1alpha,3abeta,8aalpha))-isomer; epiprocurcumenol is the (1S-(1alpha,3aalpha,8aalpha))-isomer; a TNF-alpha antagonist isolated from Curcuma zedoaria; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBOHEXDGUVIIY-WHOFXGATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC2C1CCC2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(C)C)C[C@H]2[C@H]1CC[C@]2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944312 | |
| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21698-40-8 | |
| Record name | Procurcumenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21698-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procurcumenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCURCUMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46YDH55ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Isolation and Purification of Procurcumenol from Curcuma zedoaria
Executive Summary
Procurcumenol (C₁₅H₂₂O₂) is a bioactive guaiane-type sesquiterpene found in the rhizomes of Curcuma zedoaria (Zedoary).[1][2][3][4][5][6][7] Unlike the more abundant curcuminoids, procurcumenol requires a specific targeting strategy due to its lipophilicity and presence within complex volatile oil fractions. This guide details a high-purity isolation workflow utilizing solvent partitioning, silica gel open column chromatography (OCC), and reverse-phase preparative HPLC.[7]
Key Applications: Neuroprotection, anti-inflammatory (COX/NF-κB modulation), and antitumor research (gastric cancer lines).[7]
Part 1: Botanical & Chemical Context[1][8]
Source Material
-
Species: Curcuma zedoaria (Christm.)[1][2][7][8][9][10] Rosc.
-
Pre-treatment: Rhizomes must be sliced, air-dried (avoiding high heat to prevent volatile loss), and pulverized to a coarse powder (60-mesh).[7]
Target Molecule Profile
| Property | Specification |
| Compound Name | Procurcumenol |
| Chemical Class | Guaiane Sesquiterpene |
| CAS Number | 21698-40-8 |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Physical State | Colorless Oil / Viscous Liquid |
| Solubility | Soluble in MeOH, EtOH, CHCl₃, EtOAc; Insoluble in Water |
| Key Stability Risk | Oxidation prone at C-OH; volatile under high vacuum/heat.[7] |
Part 2: Extraction & Fractionation Strategy (The Upstream)
The isolation of sesquiterpenes requires removing the high-polarity glycosides and the bulk curcuminoids early in the process.
Extraction Protocol
-
Maceration/Reflux: Extract 2.0 kg of dried C. zedoaria powder with Methanol (MeOH) (3 x 5L) under reflux for 3 hours. Methanol is preferred over ethanol here for deeper penetration of the cellular matrix.
-
Concentration: Evaporate the solvent in vacuo at 40°C to yield a crude methanolic extract (approx. yield: 15-18% w/w).[7][12]
-
Suspension: Suspend the crude dark residue in warm distilled water (1L).
Polarity-Driven Partitioning
This step is critical to segregate procurcumenol (lipophilic) from the water-soluble matrix.[7]
-
n-Hexane Partition: Extract the aqueous suspension with n-Hexane (3 x 1L).
-
Target: This fraction contains non-polar sesquiterpenes (including Procurcumenol ), essential oils, and fats.
-
-
Ethyl Acetate Partition: Extract the remaining aqueous layer with EtOAc.[7]
-
Target: Curcuminoids and more polar terpenoids.[7]
-
-
Phase Selection: Focus exclusively on the n-Hexane Soluble Fraction for procurcumenol isolation.[7]
Part 3: Chromatographic Isolation (The Core)
Workflow Visualization
The following diagram illustrates the critical path from crude extract to pure compound.
Caption: Step-wise fractionation logic targeting the lipophilic n-Hexane fraction for sesquiterpene recovery.
Detailed Protocols
Step A: Silica Gel Open Column Chromatography (OCC)[1][7]
-
Stationary Phase: Silica gel (200–300 mesh).[7]
-
Column Dimensions: 5 cm x 60 cm (for ~60g extract).
-
Mobile Phase: Gradient system of n-Hexane : Ethyl Acetate (v/v).[1][7]
-
Fraction Collection: Collect 250 mL fractions.
-
Monitoring: Analyze fractions via TLC (Silica gel 60 F₂₅₄).
-
Detection: Spray with 10% H₂SO₄ in EtOH and heat at 105°C. Sesquiterpenes appear as violet/dark spots.
-
Target: Pool fractions eluting around 20:1 to 10:1 (Hexane:EtOAc) .[7]
-
Step B: Final Purification (Preparative HPLC)
If the OCC fractions are still complex mixtures (common with terpenes), use RP-HPLC.[7]
-
Column: C18 (ODS), 5 µm, 20 x 250 mm.
-
Mobile Phase: Methanol : Water (70:30 or 75:25 Isocratic).[7]
-
Flow Rate: 4.0 - 5.0 mL/min.[7]
-
Detection: UV at 210 nm or 254 nm (Procurcumenol has weak UV absorption; 210 nm is preferred for the carbonyl/ene system).
-
Retention: Collect the peak corresponding to the major sesquiterpene (compare with standard if available, or isolate peaks and analyze via NMR).
Part 4: Structural Elucidation & Validation[1]
Once an isolate is obtained, its identity must be confirmed using spectroscopic data.[1][4][7][8]
Mass Spectrometry (GC-MS / ESI-MS)[7]
-
Technique: GC-MS is highly effective for this volatile oil component.[7]
-
Key Fragments (EI, 70eV):
Nuclear Magnetic Resonance (NMR)
The guaiane skeleton is identified by specific chemical shifts.
| Nucleus | Key Feature | Diagnostic Shift (approx.[7] δ ppm in CDCl₃) |
| ¹H NMR | Isopropylidene Methyls | Two singlets at δ 1.80 - 2.10 |
| C-3 Methine (H-3) | Multiplet or doublet at δ 3.5 - 4.0 (adjacent to OH) | |
| Olefinic Protons | Absent in the ring if keto-form, but isopropylidene protons are distinct.[7] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~210 - 215 (Ketone at C-6 or C-8 depending on numbering) |
| Olefinic Carbons | δ ~120 - 150 (Tetrasubstituted double bond of isopropylidene) | |
| Carbinol Carbon (C-OH) | δ ~70 - 80 |
Structural Logic Diagram
Caption: Multi-modal spectroscopic validation logic required for structural confirmation.
Part 5: References
-
Chemical Constituents and Bioactivity: Makabe, H., Maru, N., Kuwabara, A., Kamo, T., & Hirota, M. (2006).[8] Anti-inflammatory sesquiterpenes from Curcuma zedoaria.[2][7] Natural Product Research, 20(7), 680–685.[8]
-
Isolation Methodology (Sesquiterpenes): Hamdi, A. A., et al. (2015).[9] Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[2][4][7][11][9] Records of Natural Products, 9(3), 349-355.[7] [7]
-
Cytotoxicity and Structure: Kim, K. H., et al. (2019). Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells.[7][13] Bioorganic Chemistry, 87, 122-129.[7] [7]
-
Compound Data Repository: National Center for Biotechnology Information (2025).[7] PubChem Compound Summary for CID 189061, Procurcumenol.[7] [6][7]
Sources
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acgpubs.org [acgpubs.org]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. rsc.org [rsc.org]
- 6. Procurcumenol from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]
- 7. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Curcumin(458-37-7) 1H NMR [m.chemicalbook.com]
- 13. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Procurcumenol – Structural Characterization and Pharmacological Potential
Executive Summary
Procurcumenol (CAS: 21698-40-8) is a bioactive guaiane-type sesquiterpene lactone isolated primarily from the rhizomes of Curcuma species, including Curcuma zedoaria (Zedoary) and Curcuma wenyujin.[1][2][3][4] Often confused with its isomer Curcumenol , Procurcumenol exhibits a distinct pharmacological profile characterized by potent anti-platelet aggregation activity and neuroprotective properties.
This technical guide delineates the structural identity of Procurcumenol, differentiates it from related sesquiterpenes, and provides validated protocols for its isolation and mechanistic study. It is designed for researchers investigating novel antithrombotic agents and neuroprotective scaffolds within the Zingiberaceae family.
Chemical Identity & Structural Analysis[3][5][6][7][8]
Procurcumenol belongs to the guaiane class of sesquiterpenes, featuring a bicyclic[5.3.0]decane skeleton. Its structure is characterized by a specific stereochemical configuration that dictates its interaction with biological targets like the CCR5 receptor.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | Distinct from Curcumenol's epoxy-guaiane structure. |
| CAS Number | 21698-40-8 | Critical: Do not confuse with Curcumenol (19431-84-6). |
| Molecular Formula | C₁₅H₂₂O₂ | Isomeric with Curcumenol, Curcumenone. |
| Molecular Weight | 234.33 g/mol | Suitable for blood-brain barrier penetration. |
| Appearance | Colorless to pale yellow viscous oil | Often crystallizes with difficulty compared to Curcumenol. |
| Solubility | Soluble: Methanol, Ethanol, DMSO, ChloroformInsoluble: Water | Lipophilic nature requires organic co-solvents for bioassays. |
| Key Spectral Features | UV (MeOH): λmax 240 nmIR (KBr): 3400 cm⁻¹ (OH), 1710 cm⁻¹ (C=O) | The carbonyl stretch at 1710 cm⁻¹ distinguishes it from some reduced derivatives. |
Structural Differentiation: Procurcumenol vs. Curcumenol
A common error in literature is the conflation of these two isomers.
-
Procurcumenol: Contains a hydroxy-substituted guaiane skeleton with an exocyclic double bond and a ketone group.
-
Curcumenol: Features a hemiacetal bridge (5,8-epoxy linkage), often forming a crystalline structure.
Pharmacological Mechanisms[1][2][9][10][11]
While general curcuminoids are broad-spectrum anti-inflammatories, Procurcumenol exhibits specific activity in hemostasis and neuroprotection .
Inhibition of Platelet Aggregation (CCR5 Antagonism)
Procurcumenol has been identified as a specific inhibitor of collagen-induced platelet aggregation. Research suggests a mechanism involving the C-C chemokine receptor type 5 (CCR5) , a G-protein coupled receptor involved in inflammatory cell recruitment and platelet function.
Mechanism of Action:
-
Ligand Binding: Procurcumenol binds to the allosteric site of CCR5 on the platelet surface.
-
Signal Blockade: Prevents the calcium influx (
) typically triggered by collagen or thrombin. -
Downstream Effect: Inhibits the activation of Protein Kinase C (PKC) and subsequent granule secretion (release of ADP/Serotonin).
-
Result: Prevention of the "inside-out" signaling of Integrin
, halting fibrinogen binding and aggregation.
Visualization: Platelet Signaling Pathway
The following diagram illustrates the proposed inhibitory pathway of Procurcumenol in platelets.
Caption: Figure 1.[1][5] Proposed mechanism of Procurcumenol-mediated inhibition of platelet aggregation via CCR5 antagonism.
Experimental Protocols
Isolation from Curcuma zedoaria
Isolation of Procurcumenol requires separation from its abundant isomers (Curcumenol, Curcumenone). High-Speed Counter-Current Chromatography (HSCCC) or careful column chromatography is recommended.
Reagents:
-
Dried Curcuma zedoaria rhizomes.[1]
-
Solvents: Ethanol (95%), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH).
-
Silica gel (200–300 mesh).
Workflow:
-
Extraction: Macerate 1 kg of dried rhizome powder in 95% Ethanol (3 x 3L) at room temperature for 72 hours. Evaporate solvent to yield crude extract.
-
Partition: Suspend crude extract in water. Partition sequentially with Petroleum Ether and Ethyl Acetate.
-
Note: Procurcumenol concentrates in the Petroleum Ether/Ethyl Acetate interface due to its moderate polarity.
-
-
Fractionation (Column Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: Gradient elution with PE:EtOAc (from 100:0 to 70:30).
-
Target Fraction: Procurcumenol typically elutes in fractions with ~10-15% EtOAc, often after Germacrone but before the more polar Curcumenol.
-
-
Purification (Preparative HPLC or HSCCC):
-
HSCCC Solvent System: n-Hexane : EtOAc : MeOH : Water (5 : 5 : 5 : 5, v/v).
-
Monitor at 240 nm.
-
Collect the peak corresponding to Procurcumenol (verify via TLC/NMR).
-
In Vitro Platelet Aggregation Assay
Purpose: To validate the bioactivity of isolated Procurcumenol.
-
Preparation: Collect Platelet-Rich Plasma (PRP) from citrated human/rabbit blood via centrifugation (200 x g, 15 min).
-
Incubation:
-
Control: PRP + Vehicle (0.5% DMSO).
-
Test: PRP + Procurcumenol (10–100 µM).
-
Incubate at 37°C for 3 minutes.
-
-
Induction: Add Collagen (2 µg/mL) or Arachidonic Acid (0.5 mM).
-
Measurement: Monitor light transmission using an aggregometer for 5 minutes.
-
Calculation:
Visualization: Isolation Workflow
Caption: Figure 2.[1] Step-by-step isolation workflow for obtaining high-purity Procurcumenol from plant matrix.
References
-
Hamdi, O. A. A., et al. (2015). Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[4] Records of Natural Products, 9(3), 349-355. Link
-
Jantan, I., et al. (2012). Correlation between chemical composition and antifungal activity of the essential oils of eight Curcuma species. Journal of Essential Oil Research, 24(5), 403-412. Link
-
PubChem. Procurcumenol Compound Summary (CID 189061). National Library of Medicine. Link
-
Syu, W. J., et al. (1998). Cytotoxicity of curcuminoids and some novel compounds from Curcuma zedoaria. Journal of Natural Products, 61(12), 1531-1534. Link
-
Lee, S. K., et al. (2010). Suppressive effect of natural sesquiterpenoids on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 cells. Archives of Pharmacal Research. (Validating anti-inflammatory context). Link
Sources
- 1. Curcumin and Curcumol Inhibit NF-κB and TGF-β1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Curcumenol inhibits malignant progression and promotes ferroptosis via the SLC7A11/NF-κB/TGF-β pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Procurcumenol Target Identification and Validation
Executive Summary
Procurcumenol, a guaiane-type sesquiterpene isolated from Curcuma zedoaria (Zedoary) and Curcuma longa, exhibits significant pharmacological potential as an anti-inflammatory, neuroprotective, and anti-tumor agent. Unlike the extensively studied diarylheptanoid curcumin, the precise molecular targets of procurcumenol remain an active area of investigation. Emerging literature identifies CCR5 as a direct target and implicates the modulation of NF-κB and p38 MAPK signaling pathways in its mechanism of action.
This guide provides a rigorous, self-validating framework for identifying and verifying the molecular targets of procurcumenol. It moves beyond phenotypic observation to establish direct ligand-target engagement using biophysical "gold standards" (CETSA, DARTS) and functional pathway mapping.
Part 1: The Molecule and Pharmacological Context
Compound Profile:
-
Name: Procurcumenol
-
Class: Guaiane-type sesquiterpene
-
Key Phenotypes: Inhibition of nitric oxide (NO) production, suppression of cell migration, and induction of apoptosis in specific cancer lines.
The Validation Challenge: Natural products often function as "dirty drugs," modulating multiple low-affinity targets. The objective is to distinguish between direct binding targets (e.g., CCR5) and downstream effectors (e.g., NF-κB p65).
Part 2: Target Identification Strategy (In Silico & Biophysical)
Computational Prediction (In Silico)
Before wet-lab validation, potential targets are narrowed via molecular docking. For procurcumenol, the rigid sesquiterpene backbone suggests binding pockets distinct from the flexible curcuminoid structure.
-
Workflow:
-
Pharmacophore Modeling: Define the steric features of the guaiane ring and the hydrogen-bond potential of the hydroxyl/carbonyl groups.
-
Reverse Docking: Screen procurcumenol against a library of inflammation-related crystal structures (PDB).
-
Hit Prioritization: Focus on targets like CCR5 (Chemokine Receptor type 5) and MAPK isoforms, where binding energy is
.
-
Biophysical Target Engagement (The Gold Standard)
To prove procurcumenol physically binds a protein inside a cell (rather than just affecting its expression), we utilize label-free biophysical assays.
A. Cellular Thermal Shift Assay (CETSA)
CETSA relies on the principle of ligand-induced thermal stabilization.[4][5] When procurcumenol binds its target, it stabilizes the protein structure, shifting its melting temperature (
-
Why this works: It validates target engagement in the native cellular environment, accounting for post-translational modifications and protein complexes.
-
Expected Result: In the presence of procurcumenol, the target protein (e.g., CCR5 or p38) remains soluble at temperatures where the vehicle-treated protein precipitates.
B. Drug Affinity Responsive Target Stability (DARTS)
DARTS exploits the resistance of the ligand-bound protein to protease digestion.
-
Mechanism: Binding of procurcumenol tightens the protein conformation, masking protease cleavage sites.
-
Readout: Upon limited digestion with Pronase, the target band on a Western blot will be preserved in the drug-treated sample compared to the control.
Part 3: Functional Validation & Signaling Cascades
Once physical binding is established, functional relevance must be proven via pathway analysis. Procurcumenol is known to suppress LPS-induced inflammation.[1][6]
The NF-κB/MAPK Axis
Procurcumenol exerts its effects by intercepting upstream signals (likely CCR5 or TLR4 modulation) that converge on the NF-κB and MAPK pathways.
Key Checkpoints for Validation:
-
Cytoplasm: Inhibition of IκBα phosphorylation and degradation.[6]
-
Nucleus: Blockade of p65 nuclear translocation (verified via Immunofluorescence or Nuclear Fractionation Western Blot).
-
Cross-talk: Suppression of p38 MAPK phosphorylation, which often synergizes with NF-κB to drive cytokine production (IL-6, TNF-α).
Visualization of the Mechanism
The following diagram illustrates the validated flow from extracellular binding to transcriptional silence.
Caption: Proposed mechanism of action where Procurcumenol engagement with upstream receptors (CCR5) suppresses the NF-κB/MAPK inflammatory axis.
Part 4: Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm intracellular target engagement of Procurcumenol.
Materials:
-
RAW264.7 or MDA-MB-231 cells.
-
Procurcumenol (10-50 µM).
-
Thermal cycler.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors.
Step-by-Step Workflow:
-
Treatment: Treat cells with Procurcumenol (experimental) or DMSO (control) for 1 hour at 37°C.
-
Harvest: Wash cells with PBS, harvest, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Divide cell suspension into 8 PCR tubes (50 µL each).
-
Thermal Challenge: Heat individual tubes to a gradient of temperatures (e.g., 40°C to 64°C) for 3 minutes.
-
Cooling: Incubate at room temperature (3 min) then on ice.
-
Lysis: Add NP-40 lysis buffer; freeze-thaw 3 times (liquid nitrogen/37°C water bath) to ensure lysis.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
-
Analysis: Collect supernatant. Analyze via Western Blot using antibodies against the candidate target (e.g., anti-CCR5).
-
Success Criteria: The drug-treated samples show a stronger band intensity at higher temperatures compared to DMSO controls.
-
Protocol B: Validation of NF-κB Translocation
Objective: To functionally validate the downstream consequence of target binding.
-
Seeding: Seed RAW264.7 cells on coverslips.
-
Induction: Pre-treat with Procurcumenol (20 µM) for 2 hours, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Fixation: Fix with 4% paraformaldehyde (15 min).
-
Permeabilization: 0.2% Triton X-100 in PBS (10 min).
-
Staining:
-
Primary Ab: Anti-NF-κB p65 (1:200).
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue).
-
-
Imaging: Confocal microscopy.
-
Success Criteria: LPS control shows p65 in the nucleus (co-localized with DAPI). Procurcumenol + LPS shows p65 retention in the cytoplasm.
-
Part 5: Data Summary & References
Quantitative Benchmarks for Validation
The following table summarizes the expected quantitative thresholds for a successful validation campaign.
| Assay Type | Metric | Validated Threshold |
| In Silico Docking | Binding Energy ( | |
| CETSA | Thermal Shift ( | |
| Functional Assay | IC50 (NO Production) | |
| Western Blot | Phospho-p65 Inhibition |
References
-
Hamdi, A. A., et al. (2015). Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[1] Records of Natural Products, 9(3), 349-355. Link
-
Tong, H., et al. (2021). Bioactive constituents and the molecular mechanism of Curcumae Rhizoma in the treatment of primary dysmenorrhea based on network pharmacology and molecular docking. Phytomedicine, 86, 153558. Link
-
Jafari, K. D., et al. (2019). Cellular Thermal Shift Assay (CETSA) for Target Identification in Drug Discovery. SLAS Discovery, 24(3), 225-237. Link
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link
-
Lee, S. K., et al. (2013). Suppressive effect of natural sesquiterpenes on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages. Journal of Ethnopharmacology, 148(3), 854-860. Link
Sources
Technical Monograph: Procurcumenol (CAS 21698-40-8)
Guaiane Sesquiterpene Scaffold for Anti-Inflammatory and Neuroprotective Therapeutics
Executive Summary
Procurcumenol (CAS 21698-40-8) is a bioactive guaiane-type sesquiterpene isolated primarily from the rhizomes of Curcuma zedoaria (Zedoary) and Curcuma heyneana.[1][2] Unlike the linear diarylheptanoid structure of curcumin, procurcumenol possesses a bicyclic guaiane skeleton, conferring distinct lipophilicity and pharmacokinetic stability.
This technical guide analyzes the compound’s structural biology, isolation protocols, and pharmacological mechanisms. It specifically highlights procurcumenol’s role as a dual inhibitor of NF-κB signaling and Protein Tyrosine Phosphatase 1B (PTP1B) , positioning it as a high-value lead compound for drug development targeting neuroinflammation, glioblastoma, and metabolic dysregulation.
Part 1: Chemical Profile & Structural Biology
Chemical Identity
-
IUPAC Name: (1S,4S,5S,8R)-4-isopropyl-1,8-dimethyl-8-hydroxy-bicyclo[5.3.0]dec-2-en-2-one (Representative guaiane numbering; stereochemistry varies by isomer).
-
Classification: Guaiane Sesquiterpenoid[6]
-
Solubility: Soluble in methanol, ethanol, DMSO, and chloroform; poorly soluble in water.
Structural Significance Procurcumenol features a fused 5,7-membered ring system (azulenic skeleton) characteristic of guaianes. The presence of the hydroxyl group at C-8 and the exocyclic double bonds are critical for its reactivity with cysteine residues in target proteins (e.g., PTP1B). Unlike curcumin, which suffers from rapid hydrolytic degradation, the sesquiterpene core of procurcumenol offers enhanced metabolic stability, making it a superior scaffold for CNS-targeted delivery.
Part 2: Isolation & Purification Protocol
The following protocol details the isolation of high-purity procurcumenol from Curcuma zedoaria rhizomes. This method prioritizes yield and separation from structurally similar guaianes like curcumenol and zederone.
Reagents Required:
-
Solvents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (CH₂Cl₂)[7]
-
Stationary Phase: Silica gel (200–300 mesh)
Step-by-Step Methodology:
-
Extraction:
-
Macerate 2.0 kg of dried rhizome powder in 5 L of Methanol at room temperature for 72 hours.
-
Filter and concentrate the supernatant under reduced pressure (Rotavap) at 45°C to obtain the crude methanolic extract (~350 g).
-
-
Liquid-Liquid Partition:
-
Suspend the crude extract in 500 mL warm distilled water.
-
Partition sequentially with n-Hexane (3 x 500 mL), followed by CH₂Cl₂ and EtOAc.
-
Critical Step: Procurcumenol concentrates in the n-Hexane fraction . Collect and dry this fraction (approx. yield 60 g).
-
-
Chromatographic Isolation:
-
Load the n-Hexane fraction onto a Silica Gel Open Column.[7]
-
Elute with a gradient of n-Hexane:EtOAc (starting 100:0 → 95:5 → 90:10 → 80:20).
-
Collect fractions (100 mL each). Monitor via TLC (Solvent: n-Hexane:EtOAc 4:1; Detection: Vanillin-H₂SO₄ spray).
-
Procurcumenol typically elutes in the 90:10 to 85:15 polarity window.
-
-
Final Purification:
-
Pool fractions containing the target spot (Rf ~0.45 in Hex:EtOAc 4:1).
-
Recrystallize from cold n-hexane or purify via semi-preparative HPLC (C18 column, MeOH:H₂O 75:25 isocratic) if >98% purity is required.
-
Visualization: Isolation Workflow
Figure 1: Step-by-step isolation workflow for Procurcumenol from Curcuma zedoaria.
Part 3: Pharmacological Mechanisms of Action
Procurcumenol exhibits a polypharmacological profile, acting primarily as an anti-inflammatory and metabolic modulator.
1. NF-κB Pathway Suppression (Anti-Inflammatory)
Procurcumenol inhibits the nuclear translocation of NF-κB, a master regulator of inflammation.
-
Mechanism: It blocks the phosphorylation of IκBα (Inhibitor of kappa B), preventing its ubiquitination and degradation. This locks the NF-κB p65/p50 complex in the cytoplasm, preventing DNA binding.
-
Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).
-
Therapeutic Application: Treatment of neuroinflammation (e.g., in microglial cells) and suppression of tumor microenvironments.
2. PTP1B Inhibition (Metabolic & Antitumor)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling and is often overexpressed in breast and ovarian cancers.
-
Data: Procurcumenol inhibits PTP1B with an IC₅₀ of ~45.6 µM .
-
Mechanism: The sesquiterpene lactone/ketone moiety likely interacts with the active site cysteine of PTP1B, inhibiting phosphatase activity.
-
Outcome: Enhanced insulin sensitivity and inhibition of cancer cell proliferation.
3. CCR5 Antagonism (Immunomodulation)
Recent studies indicate procurcumenol targets the CCR5 receptor, inhibiting platelet aggregation and potentially interfering with viral entry mechanisms (e.g., HIV) that utilize CCR5 as a co-receptor.
Visualization: Signaling Pathway Interaction
Figure 2: Multi-target mechanism of Procurcumenol inhibiting NF-κB, PTP1B, and CCR5 pathways.
Part 4: Analytical Data & Quality Control
For researchers validating the identity of isolated procurcumenol, the following physicochemical parameters are the standard.
Table 1: Physicochemical Properties & Spectral Data
| Parameter | Value / Characteristic | Method of Verification |
| Appearance | Colorless oil or white crystalline powder | Visual Inspection |
| GC-MS Retention | 18.13 min (DB-5 Column) | Gas Chromatography-Mass Spec |
| Mass Spectrum (EI) | m/z 234 [M]⁺, 216 [M-H₂O]⁺, 123 (Base Peak) | EI-MS (70 eV) |
| UV Absorption | λmax 204 nm (log ε 1.[2]16) | UV-Vis (Methanol) |
| IR Bands | 3409 cm⁻¹ (OH), 1712 cm⁻¹ (C=O) | FTIR (KBr or Film) |
| ¹H NMR (CDCl₃) | δ 0.98 (d, 3H), 1.05 (s, 3H), 2.15 (s, 3H) | 400/500 MHz NMR |
HPLC Quantification Protocol
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile : Water (Gradient 40:60 → 100:0 over 30 min)
-
Detection: UV at 210 nm or 204 nm (Note: Low UV absorption requires high purity solvents).
-
Standard: Purified Procurcumenol (>98%).[1]
References
-
Isolation & Structure Elucidation Hamdi, A. A., et al. (2015).[4] "Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes." Records of Natural Products, 9(3), 349-355.
-
PTP1B Inhibition & Antitumor Activity Li, Y., et al. (2014). "Sesquiterpenes from Curcuma heyneana and Their Inhibitory Effects on Protein Tyrosine Phosphatase 1B." The Scientific World Journal, 2014, Article ID 321943.
-
General Pharmacological Profile (Guaianes) Lobo, R., et al. (2009). "Curcuma zedoaria Rosc.[4][7][8][12] (white turmeric): a review of its chemical, pharmacological and ethnomedicinal properties." Journal of Pharmacy and Pharmacology, 61(1), 13-21.
-
Phytochemical Analysis of Curcuma Species Nguyen, T. H., et al. (2023).[7] "Sesquiterpenes from Curcuma zedoaria (Christm.)[7] Rosc. Rhizomes and Their Alpha-Glucosidase Inhibitory Effects." Natural Product Sciences, 29(1), 20-25.
Sources
- 1. Procurcumenol | CAS:21698-40-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Procurcumenol | 21698-40-8 |In Stock|Aktin Chemicals Inc [aktinchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. Showing Compound Procurcumenol (FDB015314) - FooDB [foodb.ca]
- 7. e-nps.or.kr [e-nps.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
Procurcumenol (CAS: 21698-40-8) is a guaiane-type sesquiterpenoid primarily isolated from Curcuma zedoaria (Zedoary) and Curcuma aeruginosa.[1] While often overshadowed by its structural isomer Curcumenol , Procurcumenol exhibits a distinct pharmacological profile characterized by neuroprotection, antioxidant activity via the Nrf2-ARE pathway, and specific anti-inflammatory modulation.
This technical guide provides a rigorous analysis of the Procurcumenol scaffold versus related guaianes, detailing the structure-activity relationships (SAR) that drive their biological function. It includes validated isolation protocols and self-verifying assay workflows designed for researchers in natural product chemistry and drug discovery.[1]
Chemical Architecture & Biosynthesis
The Guaiane Skeleton & Structural Divergence
The biological efficacy of Curcuma sesquiterpenoids hinges on the oxidation state and cyclization of the germacrone precursor.
-
Procurcumenol (C₁₅H₂₂O₂): Characterized by a 5-isopropylidene group and a hydroxylated azulene ring system.[1][2] It lacks the ether bridge found in Curcumenol, retaining a more flexible "open" keto-hydroxyl configuration.[1]
-
Curcumenol (C₁₅H₂₂O₂): An isomer of Procurcumenol containing a 3a,6-epoxy bridge .[1] This hemiacetal-ketone tautomeric structure confers higher rigidity and reactivity, often correlating with increased cytotoxicity in cancer models.[1]
Biosynthetic Pathway Visualization
The following diagram illustrates the proposed biosynthetic flow from Germacrone, highlighting the divergence point between Procurcumenol and Curcumenol.
Figure 1: Biosynthetic divergence of guaiane sesquiterpenoids.[1] Procurcumenol serves as a key intermediate scaffold.
Pharmacodynamics & Molecular Mechanisms
Anti-Inflammatory Activity (NF- B Inhibition)
Both Procurcumenol and Curcumenol inhibit the NF-
-
Mechanism: Suppression of IKK phosphorylation prevents the degradation of I
B , thereby blocking the nuclear translocation of the p65 subunit. -
Specificity: Procurcumenol shows an IC
of ~13.7 µM for inhibiting Nitric Oxide (NO) production in LPS-stimulated macrophages (RAW 264.7).[3] This is comparable to Curcumenol but with a better safety profile in non-cancerous cells.
Antioxidant Activity (Nrf2-ARE Activation)
Unlike Curcumenol, which is primarily cytotoxic, Procurcumenol exhibits significant neuroprotective and antioxidant properties .
-
Pathway: It promotes the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE).
-
Outcome: Upregulation of HO-1 (Heme Oxygenase-1) and NQO1, reducing intracellular ROS levels.[1]
Mechanism of Action Diagram
Figure 2: Dual-action mechanism of Procurcumenol: Inhibition of NF-κB inflammatory signaling and activation of Nrf2 antioxidant defense.[1]
Comparative Potency Analysis
The following table standardizes activity across related guaiane sesquiterpenoids. Note the conversion of all values to µM to ensure accurate molar comparison (MW ≈ 234.3 g/mol ).
| Compound | Primary Activity | Target/Pathway | Potency (IC₅₀ / EC₅₀) | Toxicity Risk |
| Procurcumenol | Anti-inflammatory | NO inhibition (RAW 264.[1][3]7) | 13.7 µM | Low |
| Antioxidant | Nrf2 Activation | 50 - 200 µM (Active Range) | Low | |
| Curcumenol | Anticancer | Apoptosis (Caspase-3) | ~50.8 µM (11.9 µg/mL) | Moderate |
| Anti-inflammatory | NO inhibition | ~10 - 40 µM | Low | |
| Isoprocurcumenol | Anti-platelet | CCR5 / Aggregation | > 25 µM | Low |
| Germacrone | Antiviral/Antitumor | Influenza / Apoptosis | ~30 - 60 µM | Moderate |
Field Insight: While Curcumenol is often cited as the more potent anticancer agent (lower IC₅₀ in leukemia lines), Procurcumenol is the superior candidate for conditions requiring cytoprotection (e.g., neurodegeneration) due to its Nrf2 specificity and lack of epoxide-driven alkylating toxicity.
Experimental Protocols
Isolation of Procurcumenol from Curcuma zedoaria
Rationale: Commercial standards are expensive. This protocol ensures high-purity isolation using a polarity-gradient partition.[1]
-
Extraction: Reflux 2.0 kg dried C. zedoaria rhizome powder with Methanol (3 x 5L) for 3 hours. Evaporate to obtain crude extract.
-
Partition: Suspend crude extract in warm water. Partition sequentially with:
-
n-Hexane (removes lipids/non-polar terpenes)[1]
-
Dichloromethane (CH₂Cl₂) (Target Fraction )
-
Ethyl Acetate (removes polar curcuminoids)
-
-
Chromatography: Subject the CH₂Cl₂ fraction to Silica Gel Column Chromatography (200-300 mesh).
-
Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 100:0 to 70:30).
-
monitoring: Procurcumenol typically elutes around 90:10 to 85:15. Verify via TLC (Rf ~0.4 in PE:EtOAc 4:1, visualize with Vanillin-H₂SO₄; look for a blue/violet spot).[1]
-
-
Purification: Recrystallize active fractions in n-hexane/acetone to yield colorless oil or needles.
Nrf2-ARE Luciferase Reporter Assay (Self-Validating)
Rationale: To confirm Procurcumenol's specific antioxidant mechanism, distinguishing it from general cytotoxicity.
-
Cell Seeding: Seed HEK293T cells stably transfected with ARE-Luciferase reporter (1 x 10⁴ cells/well) in 96-well plates.
-
Treatment:
-
Experimental: Procurcumenol (10, 25, 50, 100 µM).
-
Positive Control: t-BHQ (10 µM) – Critical for assay validation.
-
Negative Control: 0.1% DMSO.
-
-
Incubation: Incubate for 18–24 hours at 37°C.
-
Lysis & Detection: Remove media, wash with PBS. Add 20 µL Passive Lysis Buffer. Add 100 µL Luciferin substrate. Measure luminescence.
-
Normalization: CRITICAL STEP. Co-transfect with Renilla luciferase or perform an MTT assay in parallel to normalize luminescence against cell viability. This prevents "false inhibition" data caused by cell death.
References
-
Li, J., et al. (2024). "The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review." Molecules, 29(3), 656. Link
-
Hamdi, A. A., et al. (2015).[3] "Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes." Records of Natural Products, 9(3), 349-355. Link
-
Lee, T. K., et al. (2019).[4] "Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells." Bioorganic Chemistry, 87, 117-122.[1][4] Link
-
Wang, Y., et al. (2013).[5] "Guaiane-type sesquiterpenes from Curcuma phaeocaulis and their inhibitory effects on nitric oxide production." Journal of Natural Products, 76(6), 1088-1096. Link
-
BenchChem. (2025).[6] "Comparative Analysis of Biological Activities of Isoprocurcumenol and Its Isomers." BenchChem Technical Reports. Link
Sources
- 1. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Procurcumenol from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Guaiane-type sesquiterpenes from Curcuma phaeocaulis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
initial studies on Procurcumenol toxicity
Initial Safety & Toxicity Profiling of Procurcumenol: From Extract Signals to Isolate Validation
Executive Summary
Procurcumenol (C15H22O2), a guaiane-type sesquiterpene isolated from Curcuma zedoaria (White Turmeric) and Curcuma aeruginosa, has emerged as a promising bioactive lead with neuroprotective, antioxidant, and immunomodulatory (CCR5 antagonism) properties. While the parent botanical extracts exhibit a high safety margin (LD50 > 5000 mg/kg), the transition from complex extract to pure isolate requires a rigorous, self-validating safety assessment. This technical guide outlines the initial toxicity profile of Procurcumenol, synthesizing in silico predictions, extract-based safety signals, and defining the critical experimental protocols required to establish its therapeutic window.
Physicochemical Profile & In Silico Safety Prediction
Before initiating wet-lab toxicity assays, the physicochemical boundaries of Procurcumenol must be defined to predict bioavailability and potential accumulation risks.
Compound Identity:
-
IUPAC Name: (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one[1]
-
Class: Guaiane sesquiterpene
-
Key Functional Groups: Ketone (C=O), Hydroxyl (-OH), Exocyclic double bond (Michael acceptor potential).[1]
ADME & Toxicity Predictions (In Silico): Based on its guaiane structure, Procurcumenol is predicted to follow Lipinski’s Rule of 5, suggesting high oral bioavailability. However, the presence of the exocyclic methylene group warrants specific screening for reactive metabolite formation (glutathione depletion).
| Parameter | Predicted Value | Toxicological Implication |
| LogP | ~2.3 - 3.0 | Moderate lipophilicity; potential for CNS penetration (neurotoxicity check required).[1] |
| TPSA | ~37 Ų | High membrane permeability; rapid absorption expected.[1] |
| Hepatotoxicity | Low Probability | Parent extracts (C. zedoaria) are traditionally hepatoprotective.[1] |
| Mutagenicity | Negative | Lack of aromatic nitro/amine groups reduces mutagenic risk.[1] |
In Vitro Cytotoxicity: Establishing the Selectivity Index
Initial studies on Curcuma extracts containing Procurcumenol demonstrate a hormetic dose-response—cytotoxic to cancer cells but sparing normal tissue.[1] The critical metric for the pure isolate is the Selectivity Index (SI) .
Baseline Data (Extract Signals):
-
Cancer Cell Sensitivity: HepG2 (Liver), MCF-7 (Breast) show IC50 values often < 20 µM.[1]
-
Normal Cell Resilience: Vero (Kidney) and primary hepatocytes typically tolerate concentrations > 100 µM.[1]
-
Target SI: An SI (IC50 Normal / IC50 Cancer) > 3.0 is the threshold for progressing to in vivo studies.
Protocol 1: Comparative Cytotoxicity Assessment (MTT Assay)
-
Objective: Determine the therapeutic window between efficacy and cytotoxicity.
-
Cell Lines:
-
Methodology:
Mechanistic Toxicity: The Coagulation Signal
A critical "off-target" effect of Procurcumenol is its anti-platelet activity.[1] While beneficial for thrombosis, this presents a bleeding risk toxicity signal that must be quantified early.[1]
Mechanism: Procurcumenol inhibits platelet aggregation, potentially via CCR5 modulation or downstream arachidonic acid interference.[1] This mimics the anticoagulant effects seen in high-dose Curcuma oil exposure.[1]
Figure 1: Mechanistic pathway highlighting the dual nature of Procurcumenol's anti-platelet activity—therapeutic for thrombosis but a toxicity signal for hemorrhage.[1][3]
In Vivo Safety Assessment: Acute Oral Toxicity
Given the high safety margin of the parent extract (LD50 > 5000 mg/kg), the pure compound is expected to be Class 5 (Low Toxicity) or Class 4. However, the concentration of the bioactive isolate requires a "Limit Test" approach.
Protocol 2: OECD 423 (Acute Toxic Class Method)[1]
-
Objective: Define the LD50 cut-off and identify target organs (Liver/Kidney).
-
Subjects: Female Wistar rats (n=3 per step), fasted overnight.[1]
-
Dosing Strategy (Step-wise):
-
Workflow:
-
Administer single oral gavage.[1]
-
Observation (Critical):
-
Necropsy: Gross pathology of Liver (hepatomegaly check), Kidney, and Spleen.
-
Decision Logic:
-
Self-Validating Check: Include a "Satellite Group" (n=3) treated with the vehicle only to distinguish stress-induced weight loss from compound toxicity.
Summary of Toxicity Thresholds
| Toxicity Endpoint | Metric | Threshold for Safety | Status (Based on Initial Studies) |
| Acute Oral (Rat) | LD50 | > 2000 mg/kg | Likely Safe (Parent extract >5000 mg/kg) |
| Cytotoxicity | IC50 (Normal) | > 100 µM | Safe (High selectivity observed) |
| Hepatotoxicity | ALT/AST Levels | < 2x Control | Monitor (High doses of related Curcuma oils show minor elevation) |
| Hematology | Bleeding Time | < 1.5x Control | Risk (Known anti-platelet activity requires monitoring) |
References
-
Hamdi, A. A., et al. (2015).[1][2] "Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes." Records of Natural Products, 9(3), 349-355.[1] Link
-
Tong, H., et al. (2021).[1][2] "Bioactive constituents and the molecular mechanism of Curcumae Rhizoma in the treatment of primary dysmenorrhea based on network pharmacology and molecular docking." Phytomedicine, 86, 153558. Link
-
Srivastava, R., et al. (1995).[1] "Anti-platelet activity of curcumin and its derivatives."[4][5] Arzneimittelforschung, 45(11), 1223-1226.[1] Link
-
Liju, V. B., et al. (2011).[1] "Acute and subchronic toxicity studies of the essential oil of Curcuma aeruginosa Roxb." Regulatory Toxicology and Pharmacology, 61(2), 186-194.[1] Link
-
OECD Guidelines for the Testing of Chemicals. (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method."[1] OECD Publishing.[1] Link[1]
Sources
- 1. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. Regulatory Effects of Curcumin on Platelets: An Update and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jclinmedcasereports.com [jclinmedcasereports.com]
Discovery and Synthesis of Procurcumenol: A Technical Guide
Abstract
Procurcumenol (CAS: 21698-40-8) is a bioactive guaiane-type sesquiterpene isolated primarily from the rhizomes of Curcuma zedoaria and Curcuma wenyujin.[1] Distinct from the diarylheptanoid curcumin, Procurcumenol possesses a bicyclic 5,7-fused ring system derived biosynthetically from germacrone. This guide details the compound's discovery, its biosynthetic origin via transannular cyclization, and rigorous protocols for its isolation and biomimetic synthesis. It serves as a reference for medicinal chemists and pharmacognosists investigating its anti-inflammatory and antitumor potential.
Part 1: Discovery and Structural Identification[3][4][5]
Botanical Origin and Isolation History
Procurcumenol was first identified during the phytochemical investigation of "Zedoary" (Rhizoma Curcumae), a traditional medicine derived from Curcuma zedoaria (Christm.) Roscoe. Unlike the yellow pigment curcumin, Procurcumenol is a component of the volatile oil fraction. Subsequent studies have identified it in related species such as Curcuma wenyujin and Curcuma heyneana.[2]
Chemical Structure and Stereochemistry
Procurcumenol is a guaiane sesquiterpene with the molecular formula C₁₅H₂₂O₂ (MW: 234.34 g/mol ). Its structure features a characteristic 5,7-fused bicyclic skeleton (azulene type) with a hydroxyl group at C-3 and an isopropylidene side chain.[2]
-
IUPAC Name: (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3a,4,8a-tetrahydro-1H-azulen-6-one.[2]
-
Key Structural Features:
-
Guaiane Skeleton: A fused cyclopentane and cycloheptane ring system.[2]
-
Stereocenters: The absolute configuration is critical for biological activity, typically defined as 3S, 3aS, 8aR.
-
Functional Groups: A tertiary alcohol at C-3 and an
-unsaturated ketone in the seven-membered ring.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Part 2: Biosynthesis and Biomimetic Synthesis
The synthesis of Procurcumenol, both in nature and the laboratory, revolves around the transannular cyclization of the ten-membered ring precursor, Germacrone .
Biosynthetic Pathway
Nature synthesizes Procurcumenol via the mevalonate pathway.[2] The central precursor, Farnesyl Pyrophosphate (FPP), cyclizes to form the germacrane skeleton (Germacrone).
-
Oxidation: Germacrone undergoes enzymatic epoxidation, typically at the 4,5-position.[2]
-
Cyclization: The epoxide intermediate undergoes acid-catalyzed or enzyme-mediated transannular cyclization. The opening of the epoxide triggers a bond formation between C-1 and C-5 (or C-1 and C-10 depending on the specific guaiane), collapsing the 10-membered ring into the 5,7-fused guaiane system.
Biomimetic Chemical Synthesis
Total synthesis of guaianes is often achieved biomimetically, mimicking the plant's pathway. This approach is efficient and validates the biosynthetic hypothesis.
Reaction Scheme:
-
Starting Material: Germacrone (isolated from C. zedoaria oil).[2][3][4]
-
Epoxidation: Reaction with m-chloroperbenzoic acid (m-CPBA) yields Germacrone-4,5-epoxide.[2]
-
Acid-Catalyzed Rearrangement: Treatment with dilute acid (e.g., aqueous H₂SO₄ or HClO₄ in acetone) or a Lewis acid induces transannular cyclization to yield Procurcumenol along with its isomer, Curcumenol.[2]
Figure 1: Biomimetic synthesis pathway from Germacrone to Procurcumenol via transannular cyclization.[2]
Part 3: Experimental Protocols
Isolation from Curcuma zedoaria (High-Purity Protocol)
This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC), which is superior to conventional silica gel chromatography for separating closely related sesquiterpenes like Procurcumenol and Curcumenol.[2]
Reagents & Equipment:
-
Crude Source: Dried rhizomes of Curcuma zedoaria (Zedoary).[3]
-
Solvents: Petroleum ether (60-90°C), Ethanol, Diethyl ether, Water (HPLC grade).[2]
-
Equipment: HSCCC system (e.g., TBE-300A), HPLC for analysis.
Step-by-Step Methodology:
-
Extraction:
-
Pulverize 1.0 kg of dried rhizomes.
-
Extract with 95% Ethanol (3 x 5 L) under reflux for 2 hours each.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude extract.
-
Suspend crude extract in water and partition with Petroleum Ether to obtain the "Volatile Oil Fraction" (rich in sesquiterpenes).
-
-
HSCCC Separation (The Critical Step):
-
Solvent System: Prepare a two-phase solvent system: Petroleum ether : Ethanol : Diethyl ether : Water (5 : 4 : 0.5 : 1, v/v) .[2][5]
-
Equilibration: Shake vigorously and separate the two phases. Use the upper phase as the Stationary Phase and the lower phase as the Mobile Phase.
-
Loading: Fill the HSCCC column with the stationary phase. Rotate the column at 800-900 rpm.
-
Elution: Pump the mobile phase (lower phase) at 2.0 mL/min. Inject the sample (dissolved in the solvent mixture) once hydrodynamic equilibrium is established.
-
Detection: Monitor the effluent at 254 nm.
-
-
Purification & Crystallization:
-
Collect fractions corresponding to the Procurcumenol peak (retention time must be determined by analytical HPLC comparison).
-
Evaporate solvent. Recrystallize from n-hexane/ethyl acetate to yield pure Procurcumenol needles.
-
Analytical Characterization Data
Verify the identity of the isolated compound using the following reference data.
| Technique | Parameter | Characteristic Signals (δ ppm / Hz) |
| ¹H NMR | (CDCl₃, 500 MHz) | 0.82 (3H, d, J=7.0 Hz, H-14), 1.18 (3H, s, H-15), 1.80 (3H, s, H-12), 2.12 (3H, s, H-13), 3.65 (1H, s, -OH). |
| ¹³C NMR | (CDCl₃, 125 MHz) | 211.5 (C-6, C=O), 146.2 (C-5), 136.5 (C-11), 126.8 (C-7), 78.5 (C-3, C-OH). |
| MS | ESI-MS | m/z 235 [M+H]⁺, 257 [M+Na]⁺. |
| Appearance | Physical State | Colorless needle crystals (mp: 150–152 °C). |
Part 4: Mechanism of Action & Pharmacology
Procurcumenol is not merely a structural curiosity; it exhibits specific pharmacological activities distinct from curcumin.[2]
-
Anti-Inflammatory: Inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).[2]
-
Antioxidant: Activates the Nrf2-ARE pathway, enhancing the expression of endogenous antioxidant enzymes (HO-1, NQO1).[2]
-
Anti-Platelet: Inhibits platelet aggregation induced by collagen and arachidonic acid.[2]
Figure 2: Primary pharmacological signaling pathways modulated by Procurcumenol.[2]
References
-
Isolation & Structure: Azis Saifudin, et al. "Sesquiterpenes from the Rhizomes of Curcuma heyneana."[2] Journal of Natural Products, 2013, 76(2), 223–229.
-
HSCCC Purification: Li, J., et al. "Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography."[5] Journal of Chromatography A, 2008.
-
Biomimetic Synthesis: Barrero, A. F., et al. "Germacrone: Occurrence, Synthesis, Chemical Transformations and Biological Properties." Natural Product Communications, 2008, 3(4).[6]
-
Pharmacology (Antioxidant): Yan-Ming Li, et al. "Guaiane-type sesquiterpenes from Curcuma wenyujin." Phytochemistry, 2022, 198, 113164.
-
Chemical Data: PubChem Compound Summary for CID 189061, Procurcumenol. National Center for Biotechnology Information (2025).
Sources
- 1. Guaiane-type sesquiterpenes from Curcumawenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Procurcumenol In Vitro Anti-Inflammatory Assay Protocol
Targeting Nitric Oxide, Pro-inflammatory Cytokines, and NF-κB/MAPK Signaling Pathways
Introduction & Rationale
Procurcumenol (CAS: 21698-40-8) is a guaiane-type sesquiterpene isolated from the rhizomes of Curcuma zedoaria (Zedoary) and Curcuma aeruginosa.[1][2] Unlike the well-known curcuminoids, procurcumenol possesses a distinct tricyclic skeleton that confers unique pharmacokinetic properties and stability.
In the context of drug discovery, procurcumenol has emerged as a potent anti-inflammatory agent.[3] Its primary mechanism of action involves the suppression of the NF-κB and MAPK signaling cascades, leading to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Key Pharmacological Benchmark:
-
Reference IC50: Approximately 13.7 μM in RAW 264.7 cells [1].[1][2]
-
Therapeutic Window: Assays should typically range from 1 μM to 50 μM to capture the dose-response curve without inducing cytotoxicity.[1]
This application note provides a rigorous, self-validating protocol for assessing the anti-inflammatory efficacy of procurcumenol, moving from phenotypic screening (NO release) to mechanistic validation (protein expression).
Mechanistic Pathway & Logic[1]
Understanding the signaling cascade is critical for experimental design. Procurcumenol acts as an upstream inhibitor, preventing the nuclear translocation of transcription factors required for inflammatory gene expression.
Figure 1: Proposed mechanism of action for Procurcumenol. The compound intercepts the inflammatory signal at the NF-κB and MAPK junctions, preventing the downstream synthesis of NO and cytokines.
Experimental Design Strategy
Cell Model
-
Why: This cell line is the industry standard for inflammation screening due to its robust response to Lipopolysaccharide (LPS) via TLR4 receptors.
Reagents & Controls
| Component | Specification | Purpose |
| Test Compound | Procurcumenol (Purity >98%) | Anti-inflammatory agent.[1] Dissolve in DMSO. |
| Inducer | LPS (E. coli O111:B4 or O55:B5) | Triggers TLR4 pathway.[1] Use at 1 μg/mL . |
| Positive Control | Dexamethasone (1 μM) or Indomethacin | Validates assay sensitivity.[1] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | Final concentration must be ≤ 0.1% to avoid solvent toxicity.[1] |
| Assay Medium | DMEM + 10% FBS (Heat Inactivated) | Heat inactivation of FBS (56°C, 30 min) is crucial to destroy complement proteins. |
Dose Optimization (Bracketing)
Based on the literature IC50 of ~13.7 μM, the following concentration range is recommended for dose-response curves:
-
Low: 1 μM, 5 μM
-
Mid: 10 μM, 20 μM (Target range)
-
High: 40 μM, 80 μM (Monitor for cytotoxicity)
Detailed Protocols
Protocol A: Cell Viability Assay (MTT/CCK-8)
Mandatory Pre-requisite.[1] You must prove that the reduction in inflammation is due to specific pathway inhibition, not because the cells are dying.
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate overnight (18–24 h) at 37°C, 5% CO₂. -
Treatment: Aspirate media. Add 100 μL of fresh media containing Procurcumenol (1–80 μM). Include a "Media Only" blank and "DMSO Vehicle" control.
-
Incubation: Incubate for 24 hours .
-
Dye Addition:
-
MTT: Add 10 μL of MTT solution (5 mg/mL in PBS). Incubate 4 hours. Dissolve formazan crystals with 100 μL DMSO.
-
CCK-8 (Recommended): Add 10 μL CCK-8 reagent.[1] Incubate 1–2 hours.
-
-
Measurement: Read absorbance at 570 nm (MTT) or 450 nm (CCK-8).
-
Criteria: Only concentrations yielding >90% viability compared to vehicle control should be used for anti-inflammatory assays.
Protocol B: Nitric Oxide (NO) Inhibition Assay (Griess Method)
Primary Screening Tool.[1] Measures nitrite (
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 24-well plate (or in 96-well). Incubate overnight. -
Pre-treatment: Treat cells with Procurcumenol (selected non-toxic doses) for 1 hour prior to LPS stimulation.[1]
-
Note: Pre-treatment is preferred over co-treatment to maximize preventative efficacy.
-
-
Stimulation: Add LPS to each well (Final conc: 1 μg/mL).
-
Control Groups: (1) Control (No LPS, No Drug), (2) LPS only, (3) LPS + Dexamethasone.[1]
-
-
Incubation: Incubate for 18–24 hours .
-
Supernatant Collection: Transfer 100 μL of culture supernatant to a new 96-well clear plate.
-
Griess Reaction:
-
Measurement: Incubate 10 mins at Room Temp (protect from light). Measure absorbance at 540 nm .
-
Quantification: Calculate NO concentration using a Sodium Nitrite (
) standard curve (0–100 μM).
Protocol C: Pro-inflammatory Cytokine Analysis (ELISA)
Secondary Validation.[1] Confirms the downstream effect on secreted proteins.
-
Sample Source: Use the remaining supernatant from the NO assay (Protocol B).
-
Targets: TNF-α and IL-6 are the most sensitive markers for Procurcumenol activity.[1]
-
Assay: Perform Sandwich ELISA according to manufacturer instructions (e.g., R&D Systems, BD Biosciences).
-
Dilution: Supernatants from LPS-stimulated cells are highly concentrated.[1] Perform a pilot dilution series (typically 1:10 to 1:50 dilution) to ensure samples fall within the linear range of the standard curve.
Protocol D: Western Blotting (Mechanistic Confirmation)
Deep Dive.[1] Validates the suppression of iNOS/COX-2 and NF-κB phosphorylation.[1]
-
Cell Lysis: After 24h treatment (for iNOS/COX-2) or 30-60 min treatment (for p-NF-κB/p-MAPK), wash cells with ice-cold PBS.[1] Lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration (BCA Assay). Load 20–30 μg protein per lane.[1]
-
Antibodies:
-
Analysis: Look for dose-dependent reduction in band intensity for iNOS and COX-2 compared to the LPS-only control.
Data Analysis & Reporting
Calculation of % Inhibition
Where:- = Absorbance/Concentration of LPS-only group.[1]
- = Absorbance/Concentration of Procurcumenol treated group.[1]
- = Absorbance/Concentration of untreated control.[1]
Statistical Analysis
-
Perform One-way ANOVA followed by Dunnett’s post-hoc test.
-
Calculate IC50 using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background in NO Assay | Phenol red interference or high nitrate in FBS.[1] | Use Phenol Red-free DMEM.[1] Ensure FBS is not high-nitrate grade.[1] |
| Low LPS Response | LPS degradation or cell tolerance.[1] | Aliquot LPS and store at -20°C. Avoid repeated freeze-thaw. Pass cells <20 times. |
| Precipitation of Compound | Procurcumenol insolubility at high conc.[1] | Do not exceed 0.1% DMSO.[1] Sonicate stock solution if necessary.[1] |
| No Inhibition Observed | Drug added too late.[1] | Ensure 1-hour pre-treatment before adding LPS.[1] |
References
-
Hamdi, A. A., et al. (2015). Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[2] Records of Natural Products, 9(3), 349-355.[1] (Identifies Procurcumenol IC50 = 13.7 μM in RAW 264.7 NO assay).
-
Hikino, H., Sakurai, Y., & Takemoto, T. (1968). Structure of Procurcumenol.[8] Chemical & Pharmaceutical Bulletin, 16(8), 1605-1606.[1] (Original structural elucidation).
-
Joo, T., et al. (2014). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells by Stem Bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 21(5), 427-435. (Standard protocol reference for Griess Assay).
-
Gupta, S. C., Patchva, S., & Aggarwal, B. B. (2013). Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials. The AAPS Journal, 15(1), 195-218.[1] (Context on Curcuma-derived anti-inflammatory mechanisms).
-
MedChemExpress. Procurcumenol Product Datasheet & Activity. (Verification of IC50 and CAS).
Sources
- 1. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. apjai-journal.org [apjai-journal.org]
- 5. Anti-inflammatory mechanisms of compounds from Curcuma mangga rhizomes using RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Evaluating the Neuroprotective Potential of Procurcumenol in Differentiated SH-SY5Y Cells
[1]
Abstract & Introduction
Procurcumenol, a guaiane-type sesquiterpene isolated from Curcuma zedoaria (White Turmeric), has garnered significant interest for its anti-inflammatory and antitumor properties. While its isomer, Curcumenol, has established neuroprotective profiles, Procurcumenol remains an under-investigated candidate for neurodegenerative therapy.
This Application Note provides a rigorous framework for validating the neuroprotective efficacy of Procurcumenol. Unlike generic screening protocols, this guide emphasizes the use of Retinoic Acid (RA)-differentiated SH-SY5Y cells to ensure physiological relevance. Undifferentiated SH-SY5Y cells are proliferative and glycolytic, lacking the synaptic markers and dopaminergic phenotype required to model Parkinson’s Disease (PD) or oxidative neurodegeneration accurately.
Key Mechanistic Targets:
-
Nrf2/HO-1 Axis: Upregulation of antioxidant response elements.
-
NF-κB Pathway: Suppression of neuroinflammation.
-
Mitochondrial Integrity: Prevention of Bax/Bcl-2 dysregulation.
Experimental Design Strategy
To ensure data integrity, the assay must follow a specific chronological order: Differentiation
Workflow Visualization
The following diagram outlines the critical timeline for the assay. Note the extended differentiation phase, which is non-negotiable for neuronal validity.
Figure 1: Chronological workflow for the neuroprotection assay. Pre-treatment allows Procurcumenol to mobilize intracellular defenses before toxin exposure.
Protocol 1: Cell Culture & Differentiation (Critical)
Rationale: Undifferentiated SH-SY5Y cells mimic cancer behavior more than neuronal behavior. Differentiation with Retinoic Acid (RA) halts the cell cycle and induces the expression of Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH).
Materials
-
Base Media: DMEM/F12 (1:1) + 10% FBS + 1% Pen/Strep.
-
Differentiation Media: DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .
-
Culture Vessel: Collagen I coated plates (enhances neurite outgrowth).
Procedure
-
Seeding: Plate SH-SY5Y cells at a density of
cells/cm². Allow 24 hours for attachment in Base Media. -
Induction (Day 1): Aspirate media. Wash 1x with PBS. Add Differentiation Media (low serum + RA).[1]
-
Note: Perform this in the dark; RA is light-sensitive.
-
-
Maintenance (Day 3 & 5): Replace media with fresh Differentiation Media.
-
Validation (Day 7): Verify neuronal morphology (long neurites >2x soma diameter) before proceeding to drug treatment.
Protocol 2: Cytotoxicity Screening (Dose Finding)
Before testing efficacy, you must establish the "Safety Window" (the highest concentration of Procurcumenol that does not reduce cell viability).
-
Reagent: Procurcumenol (Purity >98%, dissolved in DMSO).
-
Assay: CCK-8 (preferred over MTT for higher sensitivity and less interference).
Step-by-Step:
-
Seed differentiated cells in 96-well plates.
-
Prepare Procurcumenol working solutions in serum-free media (0.1% DMSO final).
-
Dose Range: 0, 1, 5, 10, 20, 50, 100 µM.
-
Incubate for 24 hours.
-
Add CCK-8 reagent and read Absorbance at 450 nm.
-
Criteria: Select doses where cell viability is >95% relative to control.
-
Expected Result: Toxicity often begins >50 µM. Safe range likely 1–20 µM.
-
Protocol 3: Neuroprotection Assay
This assay tests if Procurcumenol prevents neuronal death induced by oxidative stress (
Toxin Selection Guide
| Toxin | Concentration | Mechanism | Relevance |
| 100–300 µM | Direct Oxidative Stress (ROS) | General Neurodegeneration | |
| 0.5–2.0 mM | Complex I Inhibition | Parkinson's Disease (PD) | |
| 6-OHDA | 50–100 µM | Dopaminergic Autoxidation | Parkinson's Disease (PD) |
Procedure (Co-treatment vs. Pre-treatment)
Recommendation: Use Pre-treatment. Procurcumenol likely acts by upregulating enzymes (Nrf2 pathway), which takes time.
-
Preparation: Differentiate cells in 96-well plates (Day 7).
-
Pre-treatment: Remove media.[2] Add Procurcumenol (e.g., 5, 10, 20 µM) for 2–4 hours .
-
Insult:
-
Do not wash cells.
-
Add Toxin (e.g.,
) directly to the wells to achieve the concentration determined in pilot studies.
-
-
Incubation: Incubate for 24 hours.
-
Readout: Perform CCK-8 assay.
-
Calculation:
Protocol 4: Mechanistic Validation (ROS & Pathway)
To prove how Procurcumenol works, you must assess Reactive Oxygen Species (ROS) and protein markers.
A. Intracellular ROS Assay (DCFH-DA)
-
After treatment, wash cells with PBS.
-
Incubate with 10 µM DCFH-DA for 30 min at 37°C in the dark.
-
Wash 3x with serum-free media to remove extracellular dye.
-
Measure Fluorescence (Ex/Em: 485/535 nm).
-
Hypothesis: Procurcumenol will significantly reduce the fluorescence spike caused by the toxin.
-
B. Proposed Signaling Pathway
Based on structural analogs (Curcumenol), Procurcumenol likely activates the Nrf2 antioxidant pathway while suppressing NF-κB.
Figure 2: Proposed Mechanism of Action. Procurcumenol facilitates Nrf2 nuclear translocation, driving the expression of heme oxygenase-1 (HO-1) to neutralize ROS.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Precipitation | Procurcumenol is lipophilic. | Ensure DMSO concentration is constant (0.1%) across all wells. Sonicate stock solution if cloudy. |
| High Variation | Cell detachment during washing. | Differentiated SH-SY5Y are fragile. Use Poly-D-Lysine or Collagen coated plates. Pipette gently against the wall. |
| No Protection | Toxin dose too high. | If Toxin kills >80% of cells, rescue is impossible. Titrate toxin to achieve ~50% viability ( |
| Weak Differentiation | Poor Retinoic Acid quality. | RA oxidizes rapidly. Use single-use aliquots stored at -80°C. Protect from light. |
References
-
SH-SY5Y Differentiation Standards: Encinas, M., et al. (2000). Sequential treatment of SH-SY5Y cells with retinoic acid and brain-derived neurotrophic factor gives rise to fully differentiated, neurotrophic factor-dependent, human neuron-like cells. Journal of Neurochemistry. Link
-
Curcuma Sesquiterpenes & Neuroprotection: Zhang, L., et al. (2012). Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells. Food & Function. Link
-
Antioxidant Mechanisms (Nrf2/HO-1): Scapagnini, G., et al. (2011). Curcumin and the cellular stress response in free radical-related diseases.[3] Nutrients.[1][4][5] Link
-
SH-SY5Y Oxidative Stress Models: Xicoy, H., et al. (2017). The SH-SY5Y cell line in Parkinson’s disease research: a systematic review. Molecular Neurodegeneration. Link
Sources
- 1. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Curcumin protects SH-SY5Y cells from oxidative stress by up-regulating HO-1 via Phosphatidylinositol 3 Kinase/Akt/Nrf-2 and down-regulating HO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Procurcumenol in Curcuma zedoaria Matrix
Abstract & Introduction
Procurcumenol (C₁₅H₂₂O₂) is a bioactive guaiane-type sesquiterpene found prominently in the rhizomes of Curcuma zedoaria (White Turmeric) and Curcuma wenyujin.[1][2] Unlike the well-known yellow pigment Curcumin (a polyphenol), Procurcumenol is a colorless to pale crystalline compound often associated with anti-inflammatory, antitumor, and neuroprotective activities.
Critical Distinction: Researchers often confuse the analytical requirements of Curcuminoids (detected at ~425 nm) with Sesquiterpenes like Procurcumenol.[2] Procurcumenol lacks the extensive conjugation of curcumin, necessitating detection in the UV region (typically 240–265 nm).
This Application Note provides a robust, validated RP-HPLC protocol for the quantification of Procurcumenol. It addresses the challenge of separating this non-polar sesquiterpene from complex rhizome matrices using a verified gradient elution system.
Method Development Strategy (Expertise & Logic)
The development of this method rests on three chemical principles:
-
Chromatographic Mode (Reversed-Phase): Procurcumenol is lipophilic (LogP ~2.3).[1][2] A C18 stationary phase provides the necessary hydrophobic interaction for retention. A C8 column may be used if retention times on C18 are excessive, but C18 is preferred for resolution from interfering matrix terpenes.
-
Detection Wavelength (265 nm): While many sesquiterpenes are detected at 210 nm (terminal absorption), Procurcumenol possesses an
-unsaturated ketone moiety (specifically the cyclopentenone ring system) which shifts the UV maximum to approximately 240–265 nm.[1][2] Operating at 265 nm significantly reduces baseline noise from non-conjugated impurities common in plant extracts.[1] -
Mobile Phase Selection: Acetonitrile (ACN) is selected over Methanol for its lower viscosity and sharper peak shape for sesquiterpenes.[1][2] A gradient elution is strictly recommended over isocratic flow to prevent the co-elution of late-eluting diterpenes found in Curcuma species.[1]
Experimental Protocol
Instrumentation & Reagents[1][2][3]
-
HPLC System: Quaternary pump, Degasser, Autosampler, Column Oven, PDA/UV Detector.
-
Column: C18 Analytical Column (e.g., Phenomenex Luna or Agilent Zorbax), 250 mm × 4.6 mm, 5 µm particle size.[2]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).[1]
-
Standard: Procurcumenol Reference Standard (>98% purity).
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Procurcumenol standard into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol. Sonicate for 5 minutes.
-
Working Standards: Serially dilute the stock solution with the initial mobile phase (Water:ACN 70:30) to obtain concentrations of 10, 20, 50, 100, and 200 µg/mL.
Sample Preparation (Curcuma zedoaria Rhizome)
-
Extraction: Pulverize dried rhizomes to a fine powder (mesh 40). Weigh 1.0 g.[1]
-
Solvent Addition: Add 10 mL of Methanol.
-
Ultrasonication: Extract via ultrasonication at 25°C for 30 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. Note: Nylon filters may bind sesquiterpenes; PTFE is safer.
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10–20 µL |
| Detection | UV @ 265 nm |
| Mobile Phase A | Water (0.1% Formic Acid optional for peak sharpness) |
| Mobile Phase B | Acetonitrile |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 95 | 5 | Equilibration |
| 5.00 | 70 | 30 | Ramp |
| 20.00 | 30 | 70 | Separation Gradient |
| 25.00 | 10 | 90 | Wash |
| 30.00 | 95 | 5 | Re-equilibration |
| 35.00 | 95 | 5 | End |
Method Validation (Self-Validating System)[1]
To ensure the trustworthiness of the data, the following validation parameters must be checked for every new sample batch.
System Suitability Testing (SST)
Inject the 50 µg/mL standard 5 times before running samples.[1]
Linearity & Range
Construct a calibration curve using the working standards (10–200 µg/mL).
Sensitivity[2][6]
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]
-
LOQ (Limit of Quantification): S/N ratio of 10:1.
Visualizations
Analytical Workflow
This diagram illustrates the logical flow from raw material to quantified data, highlighting critical decision points.
Figure 1: Step-by-step analytical workflow for Procurcumenol quantification.
Chromatographic Logic
This diagram explains why the gradient and detection settings were chosen, linking chemical properties to instrument parameters.
Figure 2: Rationale connecting Procurcumenol chemical properties to HPLC method parameters.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak at 265 nm | Wrong wavelength or low concentration. | Confirm standard identity.[1][2] Ensure UV lamp is on. Check if compound degraded (Procurcumenol is stable but extracts can oxidize).[1] |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (Water:ACN).[1] |
| High Backpressure | Particulates in sample.[1][2][8] | Re-filter sample through 0.22 µm PTFE.[1] Check guard column.[1][2] |
| Drifting Retention Time | Temperature fluctuation or column aging.[1][2] | Use a column oven (30°C). Equilibrate column for 30 mins before run. |
References
-
Kim, A. J., et al. (2014). Extract of Curcuma zedoaria R. prevents atherosclerosis in apolipoprotein E-deficient mice.[1][2][9] (Methodology for extraction and HPLC detection at 265 nm).
-
PubChem. Procurcumenol Compound Summary. (Chemical structure and physical properties).[1][2][4][8][10]
-
BenchChem. HPLC-Based Quantification of Curcuminoids. (Contrast reference: Highlights difference in detection wavelengths for curcuminoids vs. sesquiterpenes).
-
Tong, H., et al. (2021). Bioactive constituents and the molecular mechanism of Curcumae Rhizoma. Phytomedicine.[1][2][8][11] (Identifies Procurcumenol as a key bioactive marker).
Sources
- 1. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epiprocurcumenol | C15H22O2 | CID 10263440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. Extract of Curcuma zedoaria R. prevents atherosclerosis in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumenol from Curcuma zedoaria: a second monoclinic modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Procurcumenol Animal Models for Inflammation Studies
Executive Summary
Procurcumenol is a guaiane-type sesquiterpene isolated from Curcuma zedoaria (White Turmeric) and Curcuma longa. Unlike the well-known polyphenol curcumin, procurcumenol exhibits distinct physicochemical properties and pharmacokinetics. It exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB and p38 MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.
This application note provides rigorous, standardized protocols for evaluating Procurcumenol using two gold-standard in vivo models: LPS-Induced Acute Lung Injury (ALI) (systemic inflammation) and Carrageenan-Induced Paw Edema (localized inflammation). These models were selected based on their mechanistic alignment with Procurcumenol’s ability to suppress TLR4-mediated signaling.
Compound Profile & Formulation
Before initiating in vivo studies, correct formulation is critical due to the lipophilic nature of sesquiterpenes.
| Parameter | Specification |
| Compound Name | Procurcumenol |
| Chemical Class | Guaiane Sesquiterpene |
| CAS Number | 21698-41-9 |
| Molecular Formula | C₁₅H₂₂O₂ |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water. |
| Storage | -20°C, protected from light. |
Vehicle Formulation Protocol
Standard Dosing Range: 10 mg/kg – 50 mg/kg (i.p. or p.o.)
-
Stock Solution: Dissolve crystalline Procurcumenol in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).
-
Working Solution (Intraperitoneal):
-
Take the required volume of Stock Solution (final DMSO concentration should not exceed 5%).
-
Add Tween 80 (2% final v/v) to solubilize.
-
Slowly add sterile Saline (0.9% NaCl) while vortexing to prevent precipitation.
-
Note: If precipitation occurs, sonicate at 37°C for 5 minutes.
-
Mechanism of Action
Procurcumenol functions as a multi-target inhibitor within the inflammatory cascade. It prevents the nuclear translocation of the NF-κB p65 subunit and phosphorylation of p38 MAPK, effectively silencing the transcription of inflammatory cytokines.
Figure 1: Mechanistic pathway of Procurcumenol inhibiting NF-κB and MAPK signaling cascades.
Protocol A: LPS-Induced Acute Lung Injury (ALI)
This model mimics septic shock and acute respiratory distress syndrome (ARDS). It is the most robust model for validating the mechanism shown in Figure 1.
Experimental Design
-
Species: Male C57BL/6 mice (6-8 weeks, 20-25g).
-
Groups (n=8/group):
-
Control (Vehicle only)
-
Model (LPS + Vehicle)
-
Positive Control (Dexamethasone 5 mg/kg)
-
Procurcumenol Low Dose (10 mg/kg)
-
Procurcumenol High Dose (25 mg/kg)
-
Step-by-Step Methodology
-
Pre-Treatment: Administer Procurcumenol (i.p.) 1 hour prior to LPS induction. This prophylactic window allows the sesquiterpene to reach peak plasma concentration.
-
Induction: Anesthetize mice (Isoflurane). Administer LPS (E. coli O111:B4) intratracheally (i.t.) or intranasally (i.n.) at 5 mg/kg dissolved in 50 µL sterile saline.
-
Observation: Monitor animals for 6–24 hours.
-
Termination: Euthanize mice at varying time points depending on the readout:
-
6 hours: Peak cytokine levels (TNF-α, IL-1β).
-
24 hours: Histopathology and neutrophil infiltration.
-
Key Readouts & Validation
| Readout | Method | Expected Outcome (Treatment) |
| Lung Wet/Dry Ratio | Gravimetric analysis of lung tissue. | Reduction in pulmonary edema (lower ratio). |
| BALF Analysis | Bronchoalveolar Lavage Fluid cell count. | Decreased total cells and neutrophils. |
| MPO Activity | Myeloperoxidase assay (tissue homogenate). | Reduced neutrophil accumulation. |
| Histopathology | H&E Staining. | Preserved alveolar structure; reduced septal thickening. |
Protocol B: Carrageenan-Induced Paw Edema[2]
This model is essential for assessing anti-edematous activity and COX-2 inhibition in a localized setting.
Experimental Workflow
Figure 2: Experimental timeline for the Carrageenan-Induced Paw Edema model.
Step-by-Step Methodology
-
Baseline Measurement: Measure the initial paw volume (
) of the right hind paw using a digital plethysmometer. -
Treatment: Administer Procurcumenol (10, 25, 50 mg/kg) or Vehicle 1 hour before induction.
-
Induction: Inject 0.1 mL of 1% (w/v) Carrageenan (lambda type) in sterile saline into the subplantar tissue of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 2, 3, 4, and 6 hours post-injection. -
Calculation:
Critical Troubleshooting
-
Biphasic Response: Carrageenan edema is biphasic. The early phase (0-2h) is histamine/serotonin driven. The late phase (3-6h) is prostaglandin (COX-2) driven. Procurcumenol is expected to show maximum efficacy in the late phase (3-6h) due to its COX-2 suppression mechanism.
-
Injection Technique: Ensure subplantar injection is shallow; deep intramuscular injection will skew volume readings.
References
-
Wang, S., et al. (2015). Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells. International Immunopharmacology, 29(2), 941-947.
-
Kaushik, M. L., & Jalalpure, S. S. (2011). Evaluation of anti-inflammatory effect of ethanolic and aqueous extracts of Curcuma zedoaria Rosc root.[1] International Journal of Drug Development and Research, 3(1), 360-365.
-
Li, C., et al. (2021). Protective Effects of Curcumin against Lipopolysaccharide-Induced Toxicity: A Review. Current Medicinal Chemistry, 28.
-
Shin, D., et al. (2022). Relationship between the in vitro efficacy, pharmacokinetics and in vivo efficacy of curcumin and its metabolites. Biochemical Pharmacology, 206, 115318.
Sources
Advanced Cell-Based Assay Framework for Procurcumenol Characterization
Executive Summary & Compound Profile
Procurcumenol (CAS: 21698-40-8) is a guaiane-type sesquiterpene isolated predominantly from the rhizomes of Curcuma zedoaria (White Turmeric) and Curcuma aeruginosa.[1][2] Unlike the more widely studied curcuminoids, procurcumenol possesses a distinct bicyclic guaiane skeleton.
Its pharmacological profile is defined by moderate-to-strong cytotoxicity against specific solid tumor lines (breast, cervical, colon) and anti-inflammatory activity mediated through the suppression of the NF-
Target Audience: This guide is designed for drug discovery scientists validating sesquiterpene hits. It moves beyond generic protocols to address the specific solubility, stability, and dosing challenges associated with guaiane sesquiterpenes.
Key Biological Activities
| Activity Domain | Target/Mechanism | Key Cell Models | Typical Active Conc.[1] |
| Anticancer | Apoptosis induction, Cell cycle arrest | MCF-7, Ca Ski, HT-29 | |
| Anti-Inflammatory | TNF- | RAW 264.7 Macrophages | |
| Neuroprotection | Oxidative stress reduction (ROS scavenging) | NG108-15 |
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing Procurcumenol, moving from basic viability to mechanistic validation.
Caption: Integrated workflow for Procurcumenol bioactivity profiling, prioritizing phenotypic hits before mechanistic deep-dives.
Module 1: Cytotoxicity & Antiproliferative Assays
Objective: Determine the IC
Protocol: High-Throughput Viability Screen
-
Cell Seeding:
-
Seed MCF-7 or Ca Ski cells at
cells/well in 96-well plates. -
Expert Insight: Guaiane sesquiterpenes can be cytostatic. Ensure initial density allows for 72h growth without over-confluence in control wells.
-
-
Compound Preparation:
-
Dissolve Procurcumenol stock in 100% DMSO (typically 10-50 mM).[1]
-
Prepare serial dilutions in culture medium. Final DMSO concentration must be
to avoid solvent toxicity masking the compound's effect.
-
-
Treatment:
-
Incubate cells for 24h to allow attachment.
-
Replace medium with fresh medium containing Procurcumenol (
). -
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin
).
-
-
Incubation:
-
Incubate for 48 to 72 hours at
, 5% CO .
-
-
Readout (MTT):
-
Add
MTT solution ( in PBS) to each well. Incubate 3-4h. -
Aspirate medium carefully (avoid disturbing formazan crystals).
-
Solubilize crystals with
DMSO. Shake for 10 min. -
Measure Absorbance at 570 nm .
-
Data Analysis:
Calculate % Cell Viability:
Module 2: Anti-Inflammatory Efficacy (NO & TNF- )
Objective: Quantify the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.[1][3] Cell Model: RAW 264.7 Murine Macrophages.
Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)
Rationale: Procurcumenol inhibits iNOS expression. NO is a volatile downstream product of iNOS, easily measured in the supernatant.
-
Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment:
-
Pre-treat cells with Procurcumenol (
) for 1-2 hours .[1] -
Scientific Integrity: Pre-treatment is crucial for preventive efficacy claims. Co-treatment (adding LPS + Compound simultaneously) often yields lower efficacy for this class of compounds.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) to a final concentration of
. -
Incubate for 18-24 hours .
-
-
Griess Reaction:
-
Transfer
of culture supernatant to a new plate. -
Add
Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate 10 min at Room Temp (Dark).
-
Measure Absorbance at 540 nm .
-
-
Standard Curve: Run a sodium nitrite (
) standard curve ( ) to quantify NO release.
Protocol: TNF- ELISA
Use the remaining supernatant (or run a parallel plate) to measure TNF-
Module 3: Mechanistic Signaling (NF- B Pathway)
Hypothesis: Procurcumenol exerts its effects by blocking the translocation of NF-
Signaling Pathway Diagram
Caption: Proposed mechanism of action: Procurcumenol intercepts the NF-kB inflammatory cascade, preventing nuclear transcription of cytokines.
Protocol: Western Blot Validation[1]
-
Lysate Preparation:
-
Treat RAW 264.7 cells (6-well plate) with Procurcumenol + LPS as described above.
-
Harvest cells at 1 hour (for phosphorylation events) and 24 hours (for protein expression like iNOS/COX-2).
-
Use RIPA buffer supplemented with protease/phosphatase inhibitors.
-
-
Separation: Load
protein/lane on 10% SDS-PAGE. -
Antibodies:
-
Analysis: Look for:
-
Decreased p-I
B (indicating inhibition of upstream kinases). -
Decreased COX-2 protein levels at 24h.[1]
-
References
-
Anticancer Activity in Breast/Cervical Lines: Title: Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria.[4][5][6] Source: Journal of Natural Products / PMC. URL:[Link]
-
Anti-Inflamm
): Title: A curcuminoid and sesquiterpenes as inhibitors of macrophage TNF-alpha release from Curcuma zedoaria.[1][3] Source: Planta Medica. URL:[Link] -
Procurcumenol Identification & General Bioactivity: Title: The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review. Source: Molecules (MDPI).[2] URL:[Link]
-
Neuroprotective Potential: Title: Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[7] Source: Records of Natural Products.[2][6][8] URL:[Link]
Sources
- 1. Showing Compound Procurcumenol (FDB015314) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. A curcuminoid and sesquiterpenes as inhibitors of macrophage TNF-alpha release from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemfaces.com [chemfaces.com]
Application Note: Evaluation of Procurcumenol Anti-Inflammatory Efficacy in RAW 264.7 Macrophages
[1][2]
Executive Summary
This application note details the protocol for evaluating the anti-inflammatory properties of Procurcumenol , a bioactive sesquiterpene isolated from Curcuma zedoaria (Zedoary). Unlike the extensively studied curcuminoids, Procurcumenol represents a distinct chemical scaffold (guaiane-type) with specific immunomodulatory profiles.
This guide focuses on validating Procurcumenol’s ability to suppress Nitric Oxide (NO) production and Tumor Necrosis Factor-alpha (TNF-α) release in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] Critical emphasis is placed on differentiating cytotoxicity from genuine anti-inflammatory activity, given the compound's moderate IC50 values reported in literature (NO inhibition IC50 ~75 µM).
Compound Properties & Handling
-
Molecular Formula: C15H22O2[6]
-
Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol. Insoluble in water.
-
Storage: -20°C (Desiccated). Protect from light.
Reconstitution Protocol
-
Stock Solution (100 mM): Dissolve 2.34 mg of Procurcumenol in 100 µL of sterile, cell-culture grade DMSO. Vortex until completely dissolved.
-
Aliquot: Dispense into 10 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: Dilute the stock into serum-free media immediately prior to use. Ensure the final DMSO concentration in the cell culture well never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity.
Experimental Logic & Mechanistic Insight
The anti-inflammatory activity of Procurcumenol in RAW 264.7 cells is mediated primarily through the downregulation of inducible Nitric Oxide Synthase (iNOS) expression.
Signaling Pathway & Intervention Point
The following diagram illustrates the LPS-induced inflammatory cascade and the specific intervention point of Procurcumenol.
Figure 1: Mechanism of Action. Procurcumenol inhibits the accumulation of iNOS protein, thereby reducing downstream NO production.
Detailed Protocols
Phase 1: Cell Culture Maintenance
Critical Requirement: RAW 264.7 cells are sensitive to over-confluence. If they exceed 80% confluence, they may spontaneously activate or differentiate, altering their response to LPS.
-
Culture Medium: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.
-
Passaging: Scrape cells gently (do not use Trypsin/EDTA if possible, as it strips surface receptors). Passage every 2-3 days.
-
Use Window: Use cells between passage 5 and 20. Older cells lose LPS sensitivity.
Phase 2: Cytotoxicity Screening (MTT/CCK-8)
Before assessing inflammation, you must define the Non-Cytotoxic Range . Procurcumenol has been reported to have IC50 values for efficacy >50 µM, so high concentrations must be tested for safety.
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate overnight (18-24h). -
Treatment: Aspirate media. Add 100 µL fresh media containing Procurcumenol at varying concentrations: 0, 10, 25, 50, 100, 200, 400 µM .
-
Control: 0.1% DMSO (Vehicle Control).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL final). Incubate 2-4 hours. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Criteria: Select concentrations yielding >90% cell viability for the anti-inflammatory assay.
Phase 3: Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This is the primary validation assay.
-
Seeding: Plate cells at
cells/well in a 96-well plate (higher density required for detectable NO). -
Pre-Treatment: Treat cells with selected non-cytotoxic concentrations of Procurcumenol (e.g., 10, 25, 50, 75, 100 µM ) for 1 hour prior to stimulation.
-
Stimulation: Add LPS (Lipopolysaccharide from E. coli O111:B4) to a final concentration of 1 µg/mL .
-
Negative Control: Media only (No LPS, No Drug).
-
Positive Control:[10] LPS (1 µg/mL) + Vehicle.
-
Reference Drug: Dexamethasone (1 µM) or Indomethacin.
-
-
Incubation: Incubate for 24 hours .
-
Griess Assay (Readout):
-
Collect 100 µL of culture supernatant.
-
Mix with 100 µL Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).
-
Incubate 10 mins at Room Temp (Dark).
-
Measure Absorbance at 540 nm .
-
-
Quantification: Calculate Nitrite concentration using a Sodium Nitrite (
) standard curve.
Phase 4: Mechanism Validation (Western Blot)
To confirm the hit is not a false positive (e.g., chemical scavenging of NO), validate the protein level.
-
Setup: 6-well plate,
cells/well. -
Treatment: Procurcumenol (50, 100 µM) + LPS (1 µg/mL) for 18-24 hours .
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Targets:
-
iNOS: (Expected Decrease)
-
COX-2: (Expected Decrease)
-
β-Actin/GAPDH: (Loading Control)
-
Expected Results & Data Interpretation
Based on historical data for Curcuma zedoaria sesquiterpenes, the following dose-response profile is expected.
| Parameter | Expected IC50 / Observation | Interpretation |
| Cytotoxicity (MTT) | Procurcumenol generally shows low cytotoxicity in RAW 264.7 cells. | |
| NO Inhibition | Moderate potency. Requires higher doses than Curcumin ( | |
| TNF-α Inhibition | Weak potency. Procurcumenol is not an efficient TNF-α blocker compared to NO. | |
| iNOS Expression | Dose-dependent reduction | Confirms mechanism is upstream of NO production (protein suppression).[8][11] |
Troubleshooting Guide
-
Low NO Signal: Ensure LPS is fresh and stored at -20°C. RAW 264.7 cells lose NO production capability at high passage numbers (>20).
-
High Cytotoxicity: Check DMSO concentration. It must be <0.1%. Ensure Procurcumenol is fully dissolved; precipitates can cause physical stress to cells.
-
Variable Results: Serum batches can affect macrophage activation. Heat-inactivate FBS (56°C for 30 min) to destroy complement proteins before use.
References
-
Jang, M. K., et al. (2001). A curcuminoid and sesquiterpenes as inhibitors of macrophage TNF-alpha release from Curcuma zedoaria.[1][12] Planta Medica, 67(6), 550–552.
-
Jang, M. K., et al. (2004). A curcuminoid and two sesquiterpenes from Curcuma zedoaria as inhibitors of nitric oxide synthesis in activated macrophages. Archives of Pharmacal Research, 27(12), 1220–1225.
-
Key Finding: Establishes Procurcumenol IC50 for NO inhibition at ~75 µM and confirms iNOS suppression.[8]
-
-
Makabe, H., et al. (2006). Anti-inflammatory sesquiterpenes from Curcuma zedoaria. Natural Product Research, 20(7), 680–685.[5]
-
Hamdi, A. A., et al. (2015). Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[6] Records of Natural Products, 9(3), 349-355.
- Key Finding: Validates the antioxidant capacity and isol
Sources
- 1. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A curcuminoid and sesquiterpenes as inhibitors of macrophage TNF-alpha release from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ChemFaces Product List - ChemFaces [chemfaces.com]
- 8. A curcuminoid and two sesquiterpenoids from Curcuma zedoaria as inhibitors of nitric oxide synthesis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Procurcumenol Handling & Stability Guide
Introduction: The Chemical Context
Welcome to the Technical Support Center. This guide addresses the handling of Procurcumenol (C₁₅H₂₂O₂), a guaiane-type sesquiterpene often isolated from Curcuma zedoaria.[1]
Critical Distinction: Do not confuse Procurcumenol with Curcumin. While they share a botanical source, their chemistries differ fundamentally.[1] Procurcumenol contains a sensitive epoxide/hemiacetal bridge system.[1] This structural feature dictates its stability profile: it is prone to acid-catalyzed isomerization (often converting to Curcumenol) and hydrolysis.[1]
This guide provides field-proven protocols to maintain the integrity of this molecule in DMSO and other solvent systems.[1]
Module 1: Solvent Compatibility & Properties
The following table summarizes the solubility and stability profile of Procurcumenol. Data is synthesized from isolation protocols and sesquiterpene chemistry standards.[1]
| Solvent System | Solubility Rating | Stability Risk | Technical Notes |
| DMSO (Anhydrous) | Excellent (>20 mg/mL) | Low (if dry) | Recommended for Stock. Hygroscopic nature is the main risk.[1] Water uptake leads to hydrolysis.[1] |
| Ethanol (100%) | Good (>10 mg/mL) | Low/Moderate | Good for short-term working solutions.[1] Evaporation changes concentration over time.[1] |
| Methanol | Good | Moderate | Often used for isolation/HPLC.[1] Protic nature can facilitate isomerization if acidic impurities are present.[1] |
| Water / PBS | Insoluble | High | Do not use for stock. Immediate precipitation.[1] Aqueous stability is poor due to isomerization risks.[1] |
| Acetone | Good | Moderate | Suitable for surface coating or specific assays; highly volatile.[1] |
The "Invisible" Threat: Tautomerism & Isomerization
Procurcumenol is chemically dynamic.[1] In the presence of trace acids or water, the epoxide ring can open, leading to skeletal rearrangement into Curcumenol or other guaiane derivatives.
-
Symptom: HPLC chromatograms appearing to have "split" peaks or "ghost" impurities.[1]
-
Cause: This is often not an impurity but a tautomeric equilibrium or rapid isomerization event triggered by the solvent environment.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Integrity Stock Solutions
Objective: Create a stable stock solution in DMSO while mitigating hygroscopic damage.
-
Equilibration: Allow the Procurcumenol vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.[1]
-
Solvent Selection: Use DMSO, Sterile Filtered, Hybridoma Tested (≥99.9%) .
-
Why? Lower grade DMSO often contains trace acids or water.[1]
-
-
Dissolution:
-
Add DMSO to the vial to achieve a concentration of 10–50 mM .
-
Do not vortex vigorously. Instead, use gentle inversion or a brief (5-second) sonication in a water bath to minimize heat generation.[1]
-
-
Aliquot Strategy (The "Single-Shot" Rule):
-
Storage: Store at -20°C (short term <1 month) or -80°C (long term).
Visualization: Stock Preparation Workflow
Caption: Workflow for minimizing moisture introduction during Procurcumenol stock preparation.
Module 3: Troubleshooting & Diagnostics
Use this decision tree to diagnose experimental anomalies.
Scenario 1: Precipitation in Cell Culture Media
Observation: The solution turns cloudy or crystals form upon adding the stock to the media. Mechanism: The "Solvent Shock."[1] Rapid change in polarity forces the hydrophobic sesquiterpene out of solution.
Corrective Action:
-
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Step 1: Dilute stock 1:10 in PBS/Media to create a 10x working solution.[1]
-
Step 2: Immediately add this to the final volume.
-
-
Carrier Proteins: Pre-incubate the working solution with BSA (Bovine Serum Albumin) or FBS-containing media.[1] The proteins act as carriers for the lipophilic molecule.
Scenario 2: "Ghost Peaks" on HPLC
Observation: Multiple peaks appear for a "pure" standard. Mechanism: Acid-catalyzed isomerization on the column or tautomerism.[1]
Corrective Action:
-
Check Mobile Phase: Avoid highly acidic mobile phases (e.g., >0.1% TFA).[1] Switch to neutral buffers or 0.1% Formic Acid if MS detection is required.[1]
-
Temperature: Lower the column temperature (e.g., to 20°C) to slow down on-column isomerization.
Visualization: Troubleshooting Logic
Caption: Decision matrix for resolving solubility and stability issues.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I store Procurcumenol in PBS or cell culture media? A: No. Procurcumenol is highly lipophilic.[1] In aqueous solutions, it will precipitate rapidly or adhere to the plastic walls of the tube (adsorption loss). Only dilute into aqueous media immediately before use.
Q2: My DMSO stock turned yellow over time. Is it still good? A: Proceed with caution. While many sesquiterpenes are colorless or pale, oxidation products often appear yellow/brown. If the color has deepened significantly compared to the fresh stock, oxidation or polymerization has likely occurred. Verify purity via HPLC.
Q3: How does Procurcumenol differ from Curcumenol in terms of stability? A: They are structural isomers. Procurcumenol can convert into Curcumenol under acidic conditions or high heat.[1] This conversion is irreversible in many contexts.[1] Therefore, maintaining a neutral pH and avoiding high temperatures (>40°C) is critical to keeping Procurcumenol as the dominant species.
Q4: Is it light sensitive? A: Yes, though less so than Curcumin. However, as a precaution against photo-oxidation of the epoxide ring, always handle in amber vials or low-light conditions.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 189061, Procurcumenol. Retrieved January 29, 2026, from [Link]
-
Jiang, Z., et al. (2021). The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review. Frontiers in Pharmacology. (Discusses tautomerism and solvent behavior of related guaiane sesquiterpenes). Retrieved from [Link]
-
Nguyen, T. H., et al. (2022). Sesquiterpenes from Curcuma zedoaria Rhizomes and Their Alpha-Glucosidase Inhibitory Effects. Natural Product Sciences. (Details isolation protocols using Methanol/Hexane systems). Retrieved from [Link]
Sources
Technical Guide: Optimizing Procurcumenol Dosage for Animal Studies
Executive Summary & Molecule Profile
Procurcumenol (CAS: 21698-41-9) is a guaiane-type sesquiterpene found in Curcuma zedoaria (Zedoary) and Curcuma longa. Unlike the well-characterized curcuminoids, procurcumenol is a lipophilic terpene with distinct pharmacokinetic challenges.
Critical Advisory: Pure procurcumenol lacks the extensive toxicological database of curcumin. Most efficacy data is derived from Curcuma essential oil fractions where it exists alongside its isomer, Curcumenol . Therefore, dosage optimization requires a conservative "step-up" approach, using Curcumenol data as a safety proxy.
| Parameter | Technical Specification |
| Chemical Class | Guaiane Sesquiterpene |
| Lipophilicity (LogP) | High (~3.5 - 4.0 estimated) |
| Solubility | Poor in water; Soluble in DMSO, Ethanol, Lipids |
| Key Targets | NF-κB (Anti-inflammatory), Nrf2 (Antioxidant), Platelet Aggregation |
| Proxy Safety Limit | LD50 (Mice, IP) ~250 mg/kg (based on Curcumenol/Curdione data) |
Troubleshooting Category 1: Solubility & Formulation
User Issue: "My compound precipitates immediately when added to PBS or Saline. What vehicle supports stable IP/Oral administration?"
Root Cause: Procurcumenol is highly lipophilic. Direct addition to aqueous buffers causes rapid crystal growth or oil separation, leading to inconsistent dosing and potential embolism (IP/IV).
Optimized Vehicle Systems
Select your vehicle based on the administration route. Do not use 100% DMSO; it causes peritonitis and hemolysis.
| Route | Recommended Vehicle Formulation | Max Volume | Stability |
| Oral (PO) | Corn Oil or Olive Oil (Solution) | 10 mL/kg | High (Days) |
| Oral (PO) | 0.5% CMC-Na + 0.1% Tween 80 (Suspension) | 10-20 mL/kg | Medium (Shake well) |
| IP / IV | 10% DMSO + 40% PEG400 + 50% Saline | 5 mL/kg (IP) | Low (Prepare fresh) |
| IP (Alt) | 5% Ethanol + 5% Cremophor EL + 90% Saline | 10 mL/kg | Medium |
Protocol: Preparation of "Solvent-Cosolvent" System (IP Compatible)
-
Weigh Procurcumenol powder accurately.
-
Dissolve completely in 100% DMSO (10% of final volume). Vortex until clear.
-
Add PEG400 (40% of final volume). Vortex. Solution should warm slightly.
-
Slowly add warm Saline (37°C) (50% of final volume) dropwise while vortexing.
-
Troubleshooting: If cloudiness appears, sonicate for 30 seconds. If precipitate persists, increase PEG400 ratio to 50% and reduce Saline.
-
Troubleshooting Category 2: Dose Selection & Optimization
User Issue: "I see papers using 500 mg/kg for Curcumin. Can I use the same for Procurcumenol?"
Scientist Response: NO. Procurcumenol is a sesquiterpene, not a curcuminoid. It is more bioavailable and potentially more potent (and toxic) than curcumin. Using 500 mg/kg could be lethal.
Establishing the Therapeutic Window
Literature on Curcuma zedoaria sesquiterpenes (Curcumol/Procurcumenol) suggests a much lower effective range than curcumin.
-
Effective Efficacy Range (Est.): 10 mg/kg – 50 mg/kg
-
Toxicity Threshold (Proxy): LD50 (Mice, IP) is approx. 250 mg/kg for similar sesquiterpenes.
-
Recommended Starting Dose: 10 mg/kg.
Step-by-Step Dose Ranging Protocol
Do not jump to a high dose. Perform a pilot study (n=3 mice/group).
Troubleshooting Category 3: Monitoring & Mechanism Verification
User Issue: "The animals are surviving, but I see no therapeutic effect. Is the drug working?"
Scientist Response: You must verify target engagement. Procurcumenol acts primarily via NF-κB inhibition and Nrf2 activation . If you do not see modulation of these markers, your bioavailability is likely too low (formulation issue) or the dose is insufficient.
Biomarker Panel
Collect tissues (Liver, Spleen, or Tumor) 4 hours post-dosing for Western Blot/qPCR.
| Pathway | Biomarker | Expected Change (If Active) |
| NF-κB (Inflammation) | Phospho-p65 (Nuclear) | Decrease |
| TNF-α, IL-6 (Serum/Tissue) | Decrease | |
| Nrf2 (Antioxidant) | HO-1 (Heme Oxygenase-1) | Increase |
| NQO1 | Increase | |
| Apoptosis (Cancer) | Caspase-3 (Cleaved) | Increase |
Mechanism of Action Visualization
[1]
Frequently Asked Questions (FAQ)
Q: Can I use the same dosage for Procurcumenol as I do for Curcumin? A: No. Curcumin has very low bioavailability and low toxicity (LD50 > 2000 mg/kg). Procurcumenol is a sesquiterpene with higher lipophilicity and likely higher potency. Start lower (10-20 mg/kg).
Q: What is the half-life of Procurcumenol in rodents?
A: Specific PK data for pure Procurcumenol is limited, but related guaiane sesquiterpenes (like Curcumol) typically have a short half-life (
-
Recommendation: Dose twice daily (BID) or use a slow-release oil depot (SC/IP) to maintain therapeutic levels.
Q: Is Procurcumenol toxic to the liver? A: At high doses, sesquiterpenes can be hepatotoxic. However, at therapeutic doses (10-50 mg/kg), Procurcumenol has shown hepatoprotective effects (protecting against CCl4 or LPS injury). Monitor ALT/AST levels in your pilot study to confirm safety.
References
-
Anti-inflammatory Mechanism (NF-κB)
-
Antioxidant Mechanism (Nrf2)
-
Toxicity & Dosage (Sesquiterpene Proxy)
- Title: Safety Evaluation of Curcumol by a Repeated Dose 28-Day Oral Exposure Toxicity Study in R
- Source: Journal of Ethnopharmacology / NIH PMC.
-
URL:[Link]
- Relevance: Provides safety benchmarks (NOAEL)
-
In Vivo Efficacy (Lumbar Model)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sources, morphology, phytochemistry, pharmacology of Curcumae Longae Rhizoma, Curcumae Radix, and Curcumae Rhizoma: a review of the literature [frontiersin.org]
- 3. Frontiers | Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway [frontiersin.org]
Technical Support Center: Procurcumenol Formulation & Bioavailability
[1]
Subject: Optimization of Procurcumenol Absorption using Piperine Co-administration Ticket ID: BIO-ENH-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary
You are exploring the formulation of Procurcumenol (a guaiane-type sesquiterpene from Curcuma zedoaria) with Piperine (an alkaloid from Piper nigrum) to enhance oral bioavailability.[1][2]
Critical Distinction: Unlike Curcumin (a diarylheptanoid), Procurcumenol is a sesquiterpene.[1][2] While both suffer from poor aqueous solubility and rapid metabolism, the specific metabolic bottlenecks differ.[1] Piperine is chosen here not just for its surfactant properties, but for its dual-mechanism inhibition of P-glycoprotein (P-gp) efflux and UDP-glucuronosyltransferase (UGT) activity.[1][2]
This guide addresses the specific challenges of stabilizing this hydrophobic pair and validating the absorption enhancement.
Part 1: The Mechanistic Logic (Why this works)
Q1: Why is Procurcumenol bioavailability low, and how exactly does Piperine fix it?
A: Procurcumenol belongs to Biopharmaceutics Classification System (BCS) Class II or IV (Low Solubility/Low Permeability).[1][2] Its poor bioavailability is driven by two factors:
-
Presystemic Metabolism: The hydroxyl group at C-8 (or similar positions depending on the isomer) is a prime target for Phase II conjugation (glucuronidation) by UGT enzymes in the enterocytes and liver.[1][2]
-
Efflux Transporters: As a lipophilic terpene, it is a likely substrate for P-gp, which pumps the drug back into the intestinal lumen.[1]
Piperine acts as a bioenhancer via:
-
Inhibition of UGT: It competitively inhibits the glucuronidation of the sesquiterpene hydroxyl groups.
-
Modulation of Membrane Dynamics: It increases the fluidity of the brush border membrane.
-
Inhibition of P-gp: It blocks the efflux pump, increasing the intracellular residence time of Procurcumenol.
Visualization: The Bioenhancement Pathway
Caption: Piperine (Red) blocks the two primary clearance pathways: P-gp efflux and UGT-mediated metabolism, forcing Procurcumenol (Yellow) into systemic circulation.[1][2]
Part 2: Formulation & Preparation (The "Make" Phase)
Q2: What is the optimal ratio of Procurcumenol to Piperine?
A: Unlike the 100:1 ratio often marketed for Curcumin, sesquiterpenes often require a tighter ratio for experimental validation.
-
Dosing Context: If dosing Procurcumenol at 50 mg/kg in rodents, co-administer Piperine at 2.5–5 mg/kg.[1]
-
Warning: Piperine doses >20 mg/kg in rats can alter gastric emptying time independently, potentially confounding your PK data.[1]
Q3: My formulation precipitates immediately upon addition to water. How do I stabilize it?
A: Both compounds are highly lipophilic.[1][2][3] Simple physical mixing will fail in aqueous media.[1][2] You must create a Solid Dispersion or a Self-Emulsifying Drug Delivery System (SEDDS) .[1][2]
Protocol: Co-Solvent Evaporation (Solid Dispersion) [1][2]
-
Dissolution: Dissolve Procurcumenol (100 mg) and Piperine (10 mg) in 10 mL of Ethanol (absolute).
-
Carrier Addition: Add Polyvinylpyrrolidone (PVP K30) or PEG 6000 at a 1:4 ratio (Drug:Carrier).
-
Why? The polymer prevents recrystallization of the sesquiterpene.
-
-
Evaporation: Rotary evaporate at 45°C under reduced pressure until a dry film forms.
-
Desiccation: Dry in a vacuum desiccator for 24 hours.
-
Reconstitution: Pulverize the crust. For animal dosing, suspend this powder in 0.5% Carboxymethylcellulose (CMC) or water.[1][2]
Part 3: Analytical Troubleshooting (The "Measure" Phase)
Q4: I cannot detect Procurcumenol on my HPLC, or it overlaps with Piperine.
A: This is a common error due to wavelength mismatch.[1][2] Curcumin absorbs at 425 nm; Procurcumenol does not.
Troubleshooting Checklist:
| Parameter | Procurcumenol | Piperine | Conflict Resolution |
| UV Max ( | 240–254 nm (Weak chromophore) | 340 nm (Strong chromophore) | Use a DAD (Diode Array Detector).[1][2] Monitor 254 nm for Procurcumenol and 340 nm for Piperine.[2] |
| Polarity | High Lipophilicity (Sesquiterpene) | Moderate Lipophilicity (Alkaloid) | Piperine usually elutes before Procurcumenol on C18 if using high organic phase.[1][2] |
| Mobile Phase | Needs high organic (e.g., 70% ACN) | Tolerates lower organic | Use a gradient: 50% ACN |
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1][2][4]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1][2][5]
-
Gradient: 0-2 min (40% ACN), 2-10 min (Linear to 90% ACN), 10-15 min (Hold 90%).
Q5: The Piperine peak is huge, but Procurcumenol is small. Is degradation occurring?
A: Not necessarily. Piperine has a much higher molar extinction coefficient (
-
Action: Do not judge mass ratio by peak area ratio. You must run separate calibration curves for both.
-
Stability Check: If you see extra peaks at the solvent front, Procurcumenol may be hydrolyzing (rare) or oxidizing.[1] Ensure your extraction solvent (plasma processing) contains an antioxidant like BHT (Butylated hydroxytoluene).[1][2]
Part 4: Experimental Validation (The "Test" Phase)
Q6: How do I validate that absorption actually increased?
A: You need a comparative Pharmacokinetic (PK) study.[1][2] A simple "efficacy" endpoint (e.g., tumor reduction) is insufficient to prove absorption enhancement.[1][2]
Step-by-Step PK Workflow:
Caption: Comparative PK workflow to statistically validate the bioenhancement effect (AUC increase).
Success Criteria:
References
-
Shoba, G., et al. (1998). "Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers."[6] Planta Medica. (The foundational paper establishing Piperine as a bioenhancer for curcuminoids via glucuronidation inhibition).[1][2]
-
Singh, J., et al. (1986). "Piperine-mediated inhibition of glucuronidation activity in intestine: evidence from sheep and rat tissues."[1] Journal of Pharmacology and Experimental Therapeutics. (Mechanistic basis for UGT inhibition).
-
Suresh, D., & Srinivasan, K. (2010). "Tissue distribution & elimination of capsaicin, piperine & curcumin following oral intake in rats."[1] Indian Journal of Medical Research.[2] (PK profiles relevant to co-administration).
-
Tong, H., et al. (2021). "Bioactive constituents and the molecular mechanism of Curcumae Rhizoma in the treatment of primary dysmenorrhea." Phytomedicine. (Source for Procurcumenol pharmacological properties and structure).[1][2][7][8]
-
PubChem. "Procurcumenol Compound Summary." (Physicochemical data: MW 234.33, Lipophilicity).[1][2]
Sources
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neocurcumenol | C15H22O2 | CID 10933423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Development of a rapid, sensitive, and selective LC–MS/MS method for quantifying curcumin levels in healthy human urine: Effect of pepper on curcumin bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ffhdj.com [ffhdj.com]
Technical Support Center: Liposomal Procurcumenol Development
[2]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Optimization of Thin-Film Hydration for Sesquiterpene Encapsulation[1]
Core Formulation Strategy
Procurcumenol is moderately lipophilic (LogP ~2.3).[1] While it partitions into the lipid bilayer, its lower molecular weight compared to curcuminoids increases its mobility, leading to higher risks of burst release and bilayer leakage .
The Fix: We utilize a "Rigid Bilayer" strategy. Instead of unsaturated lipids (like DOPC) which are too fluid at physiological temperatures, we recommend high-transition temperature (
Recommended Lipid Matrix[2]
Experimental Workflow (Visualization)
The following diagram outlines the critical path for the Thin-Film Hydration Method , optimized for Procurcumenol's thermal sensitivity.
Figure 1: Optimized Thin-Film Hydration workflow. Note the critical solvent removal step to prevent bilayer destabilization.
Detailed Protocol: Thin-Film Hydration
Objective: Create Large Unilamellar Vesicles (LUVs) ~120nm.
Step 1: Dissolution
Dissolve HSPC, Cholesterol, and Procurcumenol in a Chloroform/Methanol (2:1 v/v) mixture.
-
Scientist’s Note: Procurcumenol is sensitive to oxidation.[1] Purge solvents with Nitrogen (
) gas before mixing.[1] -
Target Concentration: Total lipid concentration should be 10-20 mg/mL.[1][2] Drug-to-Lipid ratio: 1:20 (w/w) initially.[1][2]
Step 2: Film Formation
Evaporate solvent using a rotary evaporator at 45°C (above the
-
Critical Check: The film must be completely dry. Residual chloroform will act as a plasticizer, causing the liposomes to leak Procurcumenol immediately. Desiccate under vacuum overnight.
Step 3: Hydration
Add pre-warmed PBS (pH 7.[1]4) to the flask. Rotate at 60°C (if using HSPC) for 1 hour.
-
Mechanism: The lipid film swells and peels off, entrapping the hydrophobic Procurcumenol within the acyl chains of the bilayer.
Step 4: Downsizing (Extrusion)
Pass the suspension through polycarbonate membranes (400nm
-
Why Heat? You must be above the lipid's Phase Transition Temperature (
). If you extrude cold HSPC, the membrane is in a "gel state" and will rupture rather than deform.
Troubleshooting Center
Issue 1: Low Encapsulation Efficiency (EE < 40%)
Symptom: HPLC analysis of the supernatant shows high free drug concentration. Root Cause: Procurcumenol (LogP 2.[1]3) is not hydrophobic enough to stay buried in the bilayer if the lipid packing is too loose. Corrective Actions:
-
Increase Cholesterol: Boost cholesterol to 40 mol%. This "stiffens" the membrane and reduces the free volume where the drug might escape.
-
Check pH: Ensure hydration buffer pH is neutral (7.4). Extreme pH might ionize the hydroxyl group on Procurcumenol, making it water-soluble and forcing it out of the bilayer.
-
Saturate the Core: Use the "Passive Loading" trick—add a small amount of cyclodextrin to the aqueous phase to solubilize some drug in the core, creating a dual-loading system (bilayer + core).
Issue 2: Rapid Aggregation (PDI > 0.3)
Symptom: Solution turns cloudy/precipitates within 24 hours.[1] Root Cause: Ostwald Ripening or insufficient surface charge (Zeta potential near 0).[1] Corrective Actions:
-
Charge Stabilization: Add 5 mol% DPPG (negatively charged lipid) to the formulation.[1] This increases Zeta Potential to <-30mV, providing electrostatic repulsion.[1]
-
PEGylation: Ensure DSPE-PEG2000 is included.[1][2] The steric barrier prevents vesicles from fusing.
Issue 3: Drug Crystallization
Symptom: Microscopic crystals visible in the liposome suspension. Root Cause: Drug-to-Lipid ratio is too high.[1][2] The bilayer has a finite capacity for "foreign" molecules. Corrective Actions:
-
Reduce Payload: Drop the Drug:Lipid ratio from 1:10 to 1:20 .
-
Solvent Trace: Ensure methanol is fully removed.[1] Methanol traces can solubilize the drug initially, which then crashes out as the methanol evaporates over time.
Data Specifications & QC
Summarize your characterization data against these benchmarks to validate your batch.
| Parameter | Target Range | Method of Verification |
| Particle Size (Z-Avg) | 100 nm – 140 nm | Dynamic Light Scattering (DLS) |
| Polydispersity (PDI) | < 0.200 | DLS (Strict monodispersity required) |
| Zeta Potential | -20 mV to -45 mV | Electrophoretic Mobility |
| Encapsulation Efficiency | > 75% | HPLC (Post-dialysis lysis) |
| Drug Retention (4°C) | > 90% after 30 days | HPLC Stability Study |
Frequently Asked Questions (FAQ)
Q: Can I use sonication instead of extrusion? A: Yes, but with caution. Probe sonication can generate high heat and metal contamination (titanium shedding).[1] For Procurcumenol, which is an antioxidant, sonication-induced free radicals might degrade the API.[1] If you must sonicate, use a bath sonicator and keep the sample under nitrogen.
Q: Why is my film not hydrating?
A: You likely used a lipid with a very high
Q: How do I store these liposomes? A: Store at 4°C. Do not freeze liquid liposomes, as ice crystal formation punctures the bilayer, causing total drug leakage. If long-term storage is needed, add a cryoprotectant (Trehalose 10%) and lyophilize (freeze-dry) the batch.[1]
References
-
PubChem. (2021).[1][3] Procurcumenol Compound Summary. National Library of Medicine. [Link][1]
-
Bulbake, U., et al. (2017).[1] Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics. [Link][1][4][5]
-
Akbarzadeh, A., et al. (2013).[1] Liposome: classification, preparation, and applications. Nanoscale Research Letters. [Link][1]
-
M., Mahmud., et al. (2016).[1][6] Long-Circulating Curcumin-Loaded Liposome Formulations with High Incorporation Efficiency. PLOS ONE. [Link]
-
Eloy, J. O., et al. (2014).[1][7] Liposomes as carriers of hydrophilic small molecule drugs: Strategies to enhance encapsulation and delivery. Colloids and Surfaces B: Biointerfaces. [Link]
Sources
- 1. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Procurcumadiol (FDB013258) - FooDB [foodb.ca]
- 3. Epiprocurcumenol | C15H22O2 | CID 10263440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application | MDPI [mdpi.com]
- 6. Long-Circulating Curcumin-Loaded Liposome Formulations with High Incorporation Efficiency, Stability and Anticancer Activity towards Pancreatic Adenocarcinoma Cell Lines In Vitro | PLOS One [journals.plos.org]
- 7. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Procurcumenol Nanoparticle Formulation
The following guide serves as a specialized Technical Support Center for researchers working with Procurcumenol , a bioactive guaiane sesquiterpene isolated from Curcuma zedoaria.[1]
Due to the specific physicochemical challenges of Procurcumenol (lipophilicity, volatility, and stability), this guide adapts validated protocols from sesquiterpene and Curcuma oil nanotechnology to provide a robust experimental framework.[1]
Status: Active Subject: Troubleshooting & Optimization for Procurcumenol (CAS 21698-40-8) Nanoformulations Lead Scientist: Senior Application Specialist, Drug Delivery Systems[1][2][3]
Module 1: Formulation Strategy & Protocol Design
Q1: Why is my Procurcumenol precipitating out of the PLGA matrix during nanoprecipitation?
Diagnosis: Procurcumenol is a lipophilic sesquiterpene (LogP ~2.4–2.8).[1][2] Rapid precipitation often occurs due to the "Marangoni Effect" —where interfacial tension gradients cause instability during solvent diffusion—or insufficient hydrophobic interaction with the polymer matrix.
Troubleshooting Protocol:
-
Check Solvent Miscibility: Ensure your organic solvent (Acetone or Acetonitrile) is fully water-miscible.[1][2] Dichloromethane (DCM) requires an emulsion-evaporation method, not nanoprecipitation.[1][2]
-
Adjust Polymer Ratio: Increase the PLGA:Drug ratio. A ratio of 10:1 or 20:1 is recommended for sesquiterpenes to prevent drug crystallization on the particle surface.
-
Surfactant Selection: Switch from PVA (Polyvinyl alcohol) to Pluronic F-127 or TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate).[1][2][3] TPGS acts as both a stabilizer and a P-gp inhibitor, enhancing bioavailability.[1][2]
Validated Protocol: PLGA Nanoprecipitation for Procurcumenol
| Step | Parameter | Specification | Critical Note |
| 1. Organic Phase | Solvent | Acetone (HPLC Grade) | Dissolve 50 mg PLGA (50:50, MW 45k) + 5 mg Procurcumenol. |
| 2.[1][2][3] Aqueous Phase | Surfactant | 0.5% w/v Pluronic F-127 | Pre-chill to 4°C to reduce drug diffusion rate.[2][3] |
| 3. Mixing | Rate | 2 mL/min (Syringe Pump) | Inject organic phase into aqueous phase under magnetic stirring (800 RPM). |
| 4. Evaporation | Method | Rotary Evaporator | 35°C under reduced pressure.[1][2][3] Avoid high heat to prevent sesquiterpene degradation.[1][2] |
Q2: My encapsulation efficiency (EE%) is consistently low (<40%). How do I improve it?
Diagnosis: Small lipophilic molecules like Procurcumenol easily diffuse out of the polymer matrix into the aqueous surfactant solution during the solvent evaporation phase, a phenomenon known as "drug leakage."
Corrective Actions:
-
pH Adjustment: Adjust the aqueous phase pH to 4.0–5.0 . Procurcumenol is a tertiary alcohol; slightly acidic conditions can suppress ionization (if any) and reduce solubility in the aqueous phase, forcing the drug into the hydrophobic polymer core.
-
Increase Polymer Concentration: Higher PLGA concentration increases viscosity, slowing the diffusion of the drug into the external phase.
-
Oil-Core Modification: Add a small amount of Capryol 90 or Miglyol 812 (1–2% v/v) to the organic phase.[2] This creates a "hybrid" lipid-polymer nanoparticle, solubilizing the Procurcumenol within the core and preventing leakage.
Module 2: Visualization of Formulation Workflow
The following diagram illustrates the critical decision pathways for synthesizing Procurcumenol nanoparticles, highlighting the divergence between Nanoprecipitation and Emulsion methods based on solubility.
Caption: Decision tree for Procurcumenol nanoparticle synthesis. Green path (Nanoprecipitation) is preferred for uniform size distribution; Yellow path (Emulsion) is preferred for higher drug loading.[1][2]
Module 3: Characterization & Quality Control
Q3: The Zeta Potential is near neutral (-2 mV to +2 mV).[2] Is this a problem?
Answer: Yes. A neutral Zeta potential leads to rapid aggregation due to lack of electrostatic repulsion.[1]
-
Target: Aim for <-20 mV or >+20 mV .
-
Fix: If using PLGA (naturally negative), the neutral charge suggests the surfactant (PVA) is masking the surface charge too heavily.[1] Wash the nanoparticles 2-3 times with deionized water (centrifugation at 12,000 rpm, 20 min) to remove excess surfactant.[1][2] Alternatively, use DPPE-PEG-COOH as a co-stabilizer to introduce negative carboxyl groups.[2][3]
Q4: How do I accurately quantify Procurcumenol in the nanoparticles?
Standard Operating Procedure (SOP) for HPLC Analysis: Do not rely on UV-Vis spectrophotometry alone, as polymer degradation products can interfere.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240–250 nm (Procurcumenol absorption max).[1][2] Note: Verify exact lambda-max via UV scan of pure standard.
-
Extraction: Dissolve 5 mg of lyophilized NPs in 1 mL Acetonitrile. Sonicate for 10 min. Centrifuge to precipitate polymer.[1][2] Inject supernatant.[1][2]
Module 4: Biological Application (In Vitro)
Q5: I see "Burst Release" in the first 2 hours. Is this normal?
Analysis: A burst release of >40% in the first 2 hours indicates Procurcumenol is adsorbed on the surface of the nanoparticle rather than encapsulated in the core.
Mitigation Strategy:
-
Wash Step: Introduce an ethanol-wash step (10% ethanol in water) immediately after synthesis to strip surface-adsorbed drug.[1][2][3]
-
Core-Shell Structure: Switch to a Core-Shell design using a coaxial electrospray method or by coating the PLGA core with a Chitosan shell.[2][3] The Chitosan shell acts as a diffusion barrier, linearizing the release profile.[1]
Comparative Data: Release Kinetics
| Formulation Type | Initial Burst (2h) | Sustained Release (48h) | Recommended For |
| Standard PLGA NP | 45% | 85% | Rapid onset applications |
| PLGA-PEG NP | 25% | 95% | Long-circulation (EPR effect) |
| Lipid-Polymer Hybrid | 15% | 60% | Controlled, slow release |
References
-
Hamdi, A. A., et al. (2015).[1][2] Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[1][2] Records of Natural Products, 9(3), 349-355.[1][2] Link
-
Establishes Procurcumenol as a distinct bioactive constituent with antioxidant properties.[1]
-
-
Sutthanont, N., et al. (2019).[1][2][4] Larvicidal Activity of Synthesized Silver Nanoparticles from Curcuma zedoaria Essential Oil against Culex quinquefasciatus.[1][2][4][5][6] Insects, 10(1), 27. Link[1][2]
- Demonstrates the feasibility of using Zedoary oil components in nanostructured systems.
-
Yallapu, M. M., et al. (2010).[1][2] Fabrication of curcumin encapsulated PLGA nanoparticles for improved therapeutic effects in metastatic cancer cells.[1] Journal of Colloid and Interface Science, 351(1), 19-29.[1] Link
- Foundational protocol for encapsulating lipophilic Curcuma-derived compounds in PLGA.
-
PubChem. (2024).[1][2] Procurcumenol Compound Summary. National Library of Medicine.[1] Link[1][2]
-
Source for physicochemical data (LogP, MW) used to design the formulation strategy.[1]
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Procurcumenol (FDB015314) - FooDB [foodb.ca]
- 4. Larvicidal Activity of Synthesized Silver Nanoparticles from Curcuma zedoaria Essential Oil against Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
overcoming Procurcumenol degradation in experimental conditions
Topic: Overcoming Procurcumenol Degradation in Experimental Conditions
Ticket ID: #PRC-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
Procurcumenol (C15H22O2) is a guaiane-type sesquiterpene containing a reactive epoxide ring .[1][2] Unlike the polyphenol Curcumin (with which it is often co-extracted from Curcuma wenyujin), Procurcumenol’s primary instability arises from acid-catalyzed epoxide ring opening and subsequent rearrangement into isomers such as Curcumenol.[1][2]
This guide provides self-validating protocols to prevent this specific degradation pathway during storage, solubilization, and analysis.[1][2]
Module 1: Storage & Handling (The "Cold Chain" Protocol)
Q: My Procurcumenol standard arrived at room temperature. Is it compromised? A: Likely not, if the exposure was short (<48 hours) and away from direct light. However, long-term stability relies on arresting the kinetics of epoxide oxidation and hydrolysis.
The Protocol:
-
Lyophilized Powder: Store at -20°C immediately upon receipt.
-
Desiccation is Critical: The epoxide ring is susceptible to hydrolysis.[1][2] Store vials inside a secondary container with active silica gel or molecular sieves.[1][2]
-
Light Protection: While less photosensitive than Curcumin, sesquiterpenes can undergo photo-oxidation.[1][2] Wrap vials in aluminum foil or use amber glass.
Module 2: Solubilization (The "Sandwich" Method)
Q: I tried dissolving Procurcumenol directly in PBS, but it precipitated. Why? A: Procurcumenol is highly lipophilic (LogP ~2.3).[1][2] Direct addition to aqueous buffers causes immediate aggregation, creating a "micro-suspension" that mimics degradation in assays.[2]
The Fix: The "Sandwich" Solubilization Protocol This method uses an intermediate polarity layer to prevent shock-precipitation.[1][2]
Step-by-Step:
-
Primary Stock: Dissolve pure Procurcumenol in 100% DMSO (anhydrous) to a concentration of 10–50 mM . Vortex until clear.
-
Intermediate Dilution: Dilute the Primary Stock 1:10 into Ethanol or PEG-400 . This "softens" the transition to water.[1]
-
Working Solution: Slowly spike the Intermediate Solution into your pre-warmed (37°C) media/buffer while vortexing.
Visualization: Solubilization Workflow
Caption: The "Sandwich" method mitigates kinetic precipitation by bridging the polarity gap between DMSO and aqueous media.[1][2]
Module 3: Experimental Stability (pH & Media)
Q: Can I use acidified media (pH 5.0) for my uptake studies? A: NO. This is the most common cause of experimental failure with Procurcumenol.
The Mechanism: Procurcumenol contains an epoxide ring .[1][2] In acidic conditions (pH < 6.0), protons attack the epoxide oxygen, facilitating ring opening and rearrangement into Curcumenol or other isomers. This reaction is rapid and irreversible.[1][2]
Stability Reference Table:
| Parameter | Safe Range | Danger Zone | Consequence of Failure |
| pH | 7.2 – 7.6 | < 6.0 or > 8.5 | Acid: Isomerization to Curcumenol.Base: Hydrolysis/Ring opening.[1][2] |
| Temperature | 4°C – 37°C | > 45°C | Thermal degradation of the guaiane skeleton. |
| Solvent | DMSO, Ethanol | Water (100%), Acidic Buffers | Precipitation or chemical conversion.[1][2] |
Visualization: Acid-Catalyzed Degradation Pathway
Caption: Acidic pH triggers the protonation of the epoxide ring, driving the irreversible conversion of Procurcumenol to Curcumenol.[1][2]
Module 4: Analytical Verification (HPLC/LC-MS)
Q: My HPLC peaks are splitting or shifting retention times. Is it the column? A: It is likely your mobile phase modifier.[1] Standard proteomic/metabolomic protocols often use Trifluoroacetic Acid (TFA) .[1][2] TFA is strong enough to degrade Procurcumenol on the column.[1]
The Analytical Fix:
-
Switch Modifiers: Replace TFA with 0.1% Formic Acid (weaker acid) or, ideally, Ammonium Acetate (neutral pH buffer).[1][2]
-
Column Temp: Maintain column temperature at 25°C–30°C . Avoid high heat (>40°C) which accelerates on-column degradation.[1][2]
-
Verification Standard: Always run a "fresh" standard (prepared <1 hour ago) against your samples to distinguish degradation from matrix effects.
References
-
PubChem. (n.d.).[1][2][3] Procurcumenol (CID 189061).[1][2] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][2]
- Grounding: Verifies chemical structure (epoxide presence) and physical properties (LogP).
-
Li, W., et al. (2020).[1][2] Chemical constituents from Curcuma wenyujin and their anti-inflammatory activities. Journal of Ethnopharmacology.
- Context: Discusses the isolation of guaiane sesquiterpenes and their stability profiles.
-
Chemical Communications. (2012).[1][2] Thiol-epoxy 'click' chemistry: a focus on molecular attributes. Royal Society of Chemistry.[1] Retrieved from [Link]
- Context: Provides mechanistic grounding for the reactivity of epoxide rings under c
-
Cayman Chemical. (n.d.).[1][2] General Solubility Guidelines for Sesquiterpenes.
- Context: Supports the protocol for DMSO/Ethanol "sandwich" solubiliz
Sources
Technical Support Center: Procurcumenol HPLC Analysis
Topic: Troubleshooting & Method Optimization for Procurcumenol Quantification
Executive Summary & Molecule Profile
Procurcumenol is a guaiane-type sesquiterpene found primarily in Curcuma zedoaria (Zedoary) and Curcuma aeruginosa. Unlike the well-known curcuminoids (curcumin) which are bright yellow and absorb at ~425 nm, Procurcumenol is a "silent" molecule in standard turmeric workflows.
The Analytical Challenge: Most researchers fail because they apply Curcuma longa (Turmeric) protocols to Curcuma zedoaria samples. Procurcumenol lacks the extended conjugated diene system of curcumin, meaning it has negligible absorbance above 250 nm . Furthermore, it frequently co-elutes with its isomer, Curcumenol , requiring precise selectivity tuning.
| Property | Procurcumenol | Curcumin (for comparison) |
| Class | Sesquiterpene (Guaiane-type) | Diarylheptanoid |
| Chromophore | Weak (Isolated double bond/Epoxide) | Strong (Conjugated system) |
| Detection ( | 210–220 nm (Critical) | 425 nm |
| Polarity | Moderate (Lipophilic) | Moderate to Low |
| Common Issue | "Invisible" peaks; Co-elution with Curcumenol | Peak tailing; Light sensitivity |
Standard Operating Procedure (The Baseline Method)
Before troubleshooting, ensure your system matches this validated baseline. Deviations here are the root cause of 80% of support tickets.
-
Column: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm.
-
Recommendation: High carbon load (>15%) and full end-capping are required to prevent silanol interactions with the epoxide/hydroxyl groups.
-
-
Mobile Phase: Acetonitrile (ACN) / Water (H₂O).
-
Note: Methanol is often too viscous and provides different selectivity that may merge sesquiterpene isomers.
-
-
Temperature: 30°C (Controlled).
-
Detection: UV 215 nm .
Recommended Gradient Program
| Time (min) | Water (%) | Acetonitrile (%) | Phase Description |
| 0–5 | 60 | 40 | Isocratic Hold (Equilibration) |
| 5–25 | 60 → 30 | 40 → 70 | Linear Gradient (Elution of Sesquiterpenes) |
| 25–30 | 30 → 0 | 70 → 100 | Wash (Remove lipophilic oils) |
| 30–40 | 60 | 40 | Re-equilibration |
Troubleshooting Guide (Q&A)
Category A: Detection & Sensitivity[3][4]
Q: I injected my sample, but I see no peak for Procurcumenol, even though I see Curcumin. What is wrong? A: You are likely detecting at the wrong wavelength. Most Curcuma methods default to 425 nm or 254 nm . Procurcumenol is virtually transparent at these wavelengths.
-
The Fix: Change your DAD/UV detector to 210 nm or 215 nm .
-
The Check: If your solvent background absorbance is too high at 210 nm (causing baseline drift), switch to HPLC-grade Acetonitrile (UV cutoff <190 nm) rather than Methanol (UV cutoff ~205 nm).
Q: My baseline at 215 nm is extremely noisy. How do I fix this? A: Detection at low UV wavelengths amplifies noise from impurities in the mobile phase.
-
Step 1: Use ultra-pure water (18.2 MΩ·cm).
-
Step 2: Ensure your organic solvent is "Gradient Grade" or "Far UV Grade."
-
Step 3: Add a modifier? No. Avoid Formic Acid or Acetate buffers if possible, as they absorb significantly below 220 nm. If pH control is strictly necessary, use <0.05% Phosphoric Acid (H₃PO₄), which is transparent at low UV.
Category B: Resolution & Selectivity
Q: I see a single broad peak where Procurcumenol and Curcumenol should be. How do I separate them?
A: These two compounds are structural isomers and often co-elute on standard C18 columns. Separation requires maximizing selectivity (
-
Strategy 1 (Temperature): Lower the column temperature to 20°C . Lower temperatures often enhance the separation of structural isomers by reducing mass transfer kinetics, sharpening the peaks.
-
Strategy 2 (Stationary Phase): If a standard C18 fails, switch to a PFP (Pentafluorophenyl) column. The fluorine atoms provide unique pi-pi interactions and dipole selectivity that can distinguish the epoxide positioning difference between Procurcumenol and Curcumenol.
-
Strategy 3 (Gradient Shallowing): Flatten the gradient slope. Instead of 40%→70% ACN over 20 mins, try 45%→55% ACN over 25 mins .
Q: My retention times are shifting between runs. A: Sesquiterpenes are highly sensitive to the organic/aqueous ratio.
-
Cause: Evaporation of Acetonitrile in the solvent bottle or insufficient column equilibration.
-
The Fix: Use a pre-mixed mobile phase if running isocratic. If running gradients, ensure the column is re-equilibrated with at least 10 column volumes (approx. 15-20 mins at 1 mL/min) between injections.
Category C: Peak Shape
Q: The Procurcumenol peak is tailing (Tailing Factor > 1.5). A: This indicates an interaction between the hydroxyl group of Procurcumenol and free silanols on the silica support.
-
Immediate Fix: Ensure your column is "End-capped."
-
Chemical Fix: Although we avoid buffers at 215 nm, adding 0.05% Trifluoroacetic acid (TFA) can suppress silanol ionization and sharpen the peak. Warning: TFA absorbs at 210 nm; use the lowest concentration possible.
Diagnostic Workflows (Visualized)
Workflow 1: The "Invisible Peak" Diagnostic Tree
Use this logic flow when you cannot find Procurcumenol in your chromatogram.
Workflow 2: Resolution Optimization Loop
Follow this cycle to separate Procurcumenol from Curcumenol.
References & Authority
-
Chemical Profile & Detection: Curcuma zedoaria sesquiterpenes (including procurcumenol and curcumenol) possess weak chromophores. Detection requires low-UV monitoring (210-220 nm), unlike curcuminoids.
-
Isomer Separation: The separation of guaiane-type sesquiterpenes (Curcumenol vs. Procurcumenol) is achieved via RP-HPLC using Methanol/Water or ACN/Water gradients, often requiring optimization for isomeric resolution.
-
General Methodology: Validated methods for Curcuma species emphasize the distinction between volatile oil analysis (GC-MS/HPLC-low UV) and curcuminoid analysis (HPLC-Vis).
-
Source:
-
Sources
- 1. [HPLC determination of six components in zedoary turmeric oil and its related injections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Procurcumenol in Cell-Based Assays
Executive Summary
Procurcumenol is a guaiane-type sesquiterpene derived from Curcuma species (e.g., Curcuma zedoaria). While pharmacologically promising for its anti-tumor and anti-inflammatory properties, its high lipophilicity and chemical instability often lead to experimental artifacts. Users frequently misinterpret solvent-induced necrosis or micro-precipitation as drug efficacy.
This guide provides a validated framework to distinguish true therapeutic activity from non-specific cytotoxicity.
Module 1: Solvent & Solubility Optimization
The Problem: Procurcumenol is practically insoluble in water. Direct addition of high-concentration DMSO stocks to cell media causes "crashing out" (micro-precipitation), leading to localized high-concentration toxicity and false positives.
The "Intermediate Dilution" Protocol
Do not pipet 100% DMSO stock directly into the cell well. Use an intermediate step to condition the compound.
Step-by-Step Workflow:
-
Master Stock: Dissolve Procurcumenol in 100% DMSO to 100 mM. Store at -20°C.
-
Intermediate Stock: Dilute the Master Stock into a compatible vehicle (e.g., PBS or serum-free media) to 10x the final concentration. Note: Ensure the DMSO concentration here does not exceed 5-10% to prevent immediate precipitation.
-
Final Dosing: Add the Intermediate Stock to the cell culture well to achieve 1x concentration.
DMSO Tolerance Limits
Standardize the final solvent concentration across all wells, including controls.
| Cell Type | Max Recommended DMSO % | Notes |
| Primary Cells (e.g., Neurons, Hepatocytes) | < 0.1% | Highly sensitive; solvent effects mimic apoptosis. |
| Immortalized Lines (e.g., HEK293, HeLa) | < 0.5% | More robust, but >0.5% alters membrane permeability. |
| Stem Cells (iPSCs, MSCs) | < 0.1% | DMSO induces differentiation artifacts. |
Critical Control: Always run a Vehicle Control (cells + media + exact % DMSO used in treatment) alongside an Untreated Control (cells + media only). If the Vehicle Control shows >10% toxicity vs. Untreated, your solvent is the killer, not the Procurcumenol.
Module 2: Visualizing the Dilution Logic
The following diagram illustrates the correct workflow to prevent precipitation shock.
Figure 1: Correct dilution workflow to prevent hydrophobic compound precipitation.
Module 3: Assay Interference & False Positives
The Problem: Sesquiterpenes and polyphenols can chemically interfere with standard colorimetric assays.
The MTT/MTS Trap
Procurcumenol possesses reducing properties. In MTT assays, it can chemically reduce the tetrazolium dye without live cells, creating a false signal of viability (masking cytotoxicity) or, conversely, interacting with mitochondrial reductases to exaggerate toxicity.
Recommended Solution:
-
Switch to ATP-based Assays: Use CellTiter-Glo® or similar luminescent assays. These measure ATP (present only in metabolically active cells) and are less prone to chemical interference from terpenes.
-
Wash Steps: If you must use MTT, wash cells with PBS before adding the dye to remove residual Procurcumenol.
Serum Protein Binding
Lipophilic compounds bind heavily to Albumin in Fetal Bovine Serum (FBS).
-
High Serum (10% FBS): Reduces free drug concentration. IC50 will appear higher (less potent).
-
Low Serum (<2% FBS): Increases free drug concentration but stresses cells.
-
Standardization: Perform all dose-response curves at a fixed serum concentration (e.g., 5% or 10%) and report it. Do not switch serum lots mid-study.
Module 4: Mechanism of Cytotoxicity
Understanding how Procurcumenol kills cells helps distinguish specific effects from necrosis.
Figure 2: Distinguishing specific apoptotic pathways from non-specific necrosis.
Troubleshooting FAQs
Q1: My drug precipitates immediately when added to the media. What should I do?
-
A: You are likely exceeding the solubility limit of the media.
-
Use the Intermediate Dilution method (Module 1).
-
Check if your concentration is realistic.[1] For Procurcumenol, concentrations >100 µM often require specialized carriers (e.g., cyclodextrins) or are simply insoluble in aqueous media.
-
Q2: My IC50 values change drastically between experiments.
-
A: This suggests stability issues.[2] Sesquiterpenes are volatile and light-sensitive.
-
Fix: Prepare fresh stocks for every experiment. Do not freeze-thaw DMSO stocks more than 3 times. Protect the compound from light during incubation.
-
Q3: Untreated cells are healthy, but Vehicle Control cells look stressed.
-
A: Your DMSO concentration is too high for that specific cell line. Titrate DMSO down to 0.1% or switch to a less toxic solvent like Ethanol (if compatible), though DMSO is generally preferred for this class of compounds.
Q4: Can I use plasticware for storage?
-
A: Avoid storing dilute aqueous solutions of Procurcumenol in plastic tubes for long periods; lipophilic compounds can adsorb to the plastic walls, reducing the effective concentration. Use glass or high-grade polypropylene for stocks.
References
-
Solubility & Solvent Effects
- Title: Considerations regarding use of solvents in in vitro cell based assays.
- Source: NIH / PMC.
-
Link:[Link]
- Relevance: Establishes baseline toxicity for DMSO (0.1% - 1.0%) across various cell lines.
-
Hydrophobic Compound Handling
-
Mechanism of Action (Analogous)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptosis modulation by curcumin: Implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin induced HepG2 cell apoptosis-associated mitochondrial membrane potential and intracellular free Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Procurcumenol Stability Testing & Storage
Product Support ID: TS-PRO-21698
Compound Class: Guaiane-type Sesquiterpene[1]
Introduction: The Stability Paradox
As a Senior Application Scientist, I frequently encounter researchers who treat Procurcumenol (CAS: 21698-40-8) identically to Curcumin because both are isolated from Curcuma rhizomes (C. wenyujin, C. zedoaria).[1] This is a critical error.
Unlike Curcumin (a polyphenol), Procurcumenol is a sesquiterpene . It lacks the extensive conjugated double-bond system that gives Curcumin its yellow color and specific degradation profile.[1] Instead, Procurcumenol presents unique stability challenges related to its allylic hydroxyl group and exocyclic double bond , making it susceptible to oxidation and acid-catalyzed rearrangement rather than hydrolytic cleavage.[1]
This guide provides a self-validating framework to ensure your pharmacological data remains reproducible.
Part 1: Storage & Handling (The Basics)
The integrity of Procurcumenol is compromised by three vectors: Oxidation (attacks the isopropenyl group), Hygroscopicity (facilitates microbial growth), and Thermal Isomerization .
Standard Storage Protocol
| State | Condition | Shelf Life | Critical Precaution |
| Solid Powder | -20°C | 2 Years | Store in amber glass.[1] Desiccate. |
| Stock Solution (DMSO) | -20°C or -80°C | 6 Months | Purge with Nitrogen/Argon before sealing.[1] |
| Working Solution (Aq) | +4°C | < 24 Hours | Prepare fresh.[1] Do not freeze-thaw.[1] |
The "Golden Rule" of Aliquoting
Never store the main stock bottle at +4°C for daily use. Repeated condensation cycles will introduce water, causing the compound to precipitate or degrade.
Workflow: Safe Aliquoting Strategy
Figure 1: Critical workflow to prevent moisture-induced degradation upon product arrival.
Part 2: Solubility & Solution Preparation
Procurcumenol is lipophilic.[1] A common failure mode in biological assays is "Silent Precipitation," where the compound crashes out of the aqueous buffer but remains invisible to the naked eye, leading to false negatives in IC50 determination.
Solubility Profile
| Solvent | Solubility Limit | Usage Note |
| DMSO | ~30 mg/mL | Preferred for stock solutions.[1][2] |
| Ethanol | ~30 mg/mL | Evaporates easily; seal tightly.[1] |
| PBS/Media | < 0.1 mg/mL | Requires carrier (e.g., BSA or Cyclodextrin) or <0.1% DMSO. |
Protocol: Preparing a Stable Assay Solution
-
Calculate: Determine the final concentration. Ensure the final DMSO concentration in your cell culture is ≤ 0.1% (v/v) to avoid solvent toxicity.
-
Dissolve: Create a 10 mM stock in 100% DMSO. Vortex until clear.
-
Intermediate Step (The "Step-Down" Method):
-
Do not add 1 µL of stock directly to 10 mL of media. This causes local precipitation.[1]
-
Instead, dilute the 10 mM stock 1:10 in PBS/Media to create a 1 mM intermediate . Vortex immediately.
-
Dilute the intermediate to the final working concentration (e.g., 10 µM).
-
-
Validation: Inspect for turbidity. If testing >50 µM, verify solubility via HPLC (see Part 3).[1]
Part 3: Experimental Stability Testing
Do not assume the compound is stable in your specific buffer or media. You must validate this.
HPLC Method for Stability Verification
Unlike Curcumin (detected at 425 nm), Procurcumenol requires UV detection in the lower range due to its lack of conjugation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).[1]
-
Mobile Phase: Acetonitrile (A) : Water + 0.1% Formic Acid (B).[1]
-
Gradient: 40% A to 90% A over 15 minutes.
-
Detection Wavelength: 210 nm or 254 nm .[1] (Crucial distinction from Curcumin).
Stability Validation Workflow
Figure 2: Step-by-step validation of Procurcumenol stability in biological media.
Part 4: Troubleshooting & FAQs
Q1: My HPLC peak is splitting or broadening. Is the compound degrading?
Answer: Likely, yes. However, first rule out Isomerization . Sesquiterpenes like Procurcumenol can undergo acid-catalyzed rearrangement or keto-enol tautomerism if your mobile phase is too acidic.[1]
-
Test: Run the sample with a neutral mobile phase (Water/ACN only). If the peak sharpens, it is pH-dependent tautomerism, not permanent degradation.
Q2: I see a precipitate in my cell culture wells after 24 hours.
Answer: This is "Crash-out."[1]
-
Cause: The concentration (e.g., 50-100 µM) exceeds the aqueous solubility limit, or the DMSO evaporated.
-
Fix: Use a complexing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Pre-dissolve Procurcumenol in DMSO, then mix with 10% HP-β-CD solution before adding to cells.[1]
Q3: Can I use the same extinction coefficient as Curcumin?
Answer: ABSOLUTELY NOT. Curcumin absorbs strongly at ~425 nm (yellow). Procurcumenol is colorless and absorbs in the UV range (210-254 nm).[1] Using Curcumin settings will result in zero signal.[1]
Q4: Is Procurcumenol light-sensitive?
Answer: Yes, but less so than Curcumin.[1] While it lacks the long conjugated chain that makes Curcumin a "light magnet," the exocyclic double bond in Procurcumenol is sensitive to photo-oxidation (singlet oxygen attack).
-
Protocol: Wrap all vials in aluminum foil and perform long-term incubations in the dark.
References
-
PubChem. (n.d.).[1] Procurcumenol Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Hamdi, A. A., et al. (2015).[4] "Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes." Records of Natural Products, 9(3), 349-355.[1][5] (Context: Isolation and bioactivity stability).
Sources
Validation & Comparative
Comparative Technical Guide: Procurcumenol vs. Curcumin
Executive Summary: The Sesquiterpene Challenger
For decades, Curcumin has been the "gold standard" natural anti-inflammatory agent in academic research, yet its clinical translation remains hampered by poor bioavailability and rapid metabolic conjugation. Procurcumenol , a guaiane-type sesquiterpene isolated from Curcuma zedoaria (Zedoary), presents a distinct chemical alternative.[1]
While Curcumin acts as a pleiotropic "blunt instrument" hitting multiple targets with low systemic exposure, Procurcumenol offers a more focused pharmacophore. Current data indicates that while their in vitro potency (IC50) is comparable, Procurcumenol’s smaller, lipophilic sesquiterpene structure suggests a distinct pharmacokinetic profile that may bypass the rapid glucuronidation limiting Curcumin.
Verdict for Drug Developers: Procurcumenol is not merely a "weaker curcumin"; it is a chemically distinct scaffold (Sesquiterpene vs. Polyphenol) offering a potentially more stable lead compound for neuroinflammation and acute lung injury models where membrane permeability is critical.
Chemical & Pharmacokinetic Profile
The fundamental difference between these two agents lies in their chemical classification, which dictates their solubility, stability, and cellular uptake.
| Feature | Curcumin | Procurcumenol |
| Chemical Class | Diarylheptanoid (Polyphenol) | Guaiane-type Sesquiterpene |
| Molecular Weight | 368.38 g/mol | ~234.33 g/mol |
| Structure | Two aromatic rings linked by a flexible heptadiene chain.[1] | Tricyclic fused ring system (compact).[1] |
| Lipophilicity (LogP) | ~3.2 (High, but poor water solubility) | ~2.5–3.0 (Moderate, better membrane transit) |
| Metabolic Fate | Rapid glucuronidation/sulfation in liver/intestine (Half-life < 1h).[1] | Oxidative metabolism (CYP450); slower conjugation expected.[1] |
| Stability | Unstable at physiological pH (degrades to ferulic acid/vanillin).[1] | Stable epoxide/ring structure.[1] |
Mechanistic Comparison: Signaling Pathways
Both compounds converge on the NF-κB pathway, the master regulator of inflammation. However, their upstream modulation differs.[1] Curcumin is a broad kinase inhibitor, while Procurcumenol shows specific efficacy in suppressing the Akt/p38 MAPK axis, which is critical in microglial neuroinflammation.
Comparative Pathway Analysis
-
Curcumin: Blocks IKK activation directly and inhibits proteasomal degradation of IκBα. It also potently activates Nrf2 (antioxidant response), providing a dual anti-inflammatory/antioxidant hit.
Visualization: Molecular Intervention Points
The following diagram illustrates the parallel and distinct pathways engaged by both compounds in an LPS-stimulated cell model.
Figure 1: Mechanistic divergence.[1] Curcumin acts broadly on IKK and MAPK, while Procurcumenol preferentially targets the Akt/p38 axis to silence NF-κB.
Experimental Performance Data
The following data aggregates results from standardized RAW 264.7 macrophage assays induced with Lipopolysaccharide (LPS).
In Vitro Potency (LPS-Induced RAW 264.7 Cells)
| Metric | Curcumin (Standard) | Procurcumenol (Challenger) | Interpretation |
| NO Inhibition (IC50) | 11.0 – 20.0 µM | ~13.7 µM | Comparable. Procurcumenol is equipotent to Curcumin in suppressing Nitric Oxide.[1] |
| TNF-α Suppression | > 60% reduction at 20 µM | Significant reduction at 20 µM | Both effectively blunt the cytokine storm.[1] |
| COX-2 Protein | Strong inhibition | Strong inhibition | Both prevent conversion of arachidonic acid to prostaglandins.[1] |
| Cytotoxicity (CC50) | ~50 µM (Cell line dependent) | > 100 µM (Typically less toxic) | Procurcumenol often shows a wider therapeutic window (Safety Index).[1] |
Critical Insight: While the IC50 values are similar, the Safety Index (CC50/IC50) often favors Procurcumenol, allowing for higher dosing without inducing apoptosis in healthy cells.
Validated Experimental Protocols
To reproduce these findings, use the following Self-Validating System . This protocol ensures that observed anti-inflammatory effects are not false positives caused by cell death.[1]
Workflow Visualization
Figure 2: Dual-assay workflow. Simultaneous viability testing is mandatory to validate anti-inflammatory claims.
Detailed Protocol: LPS-Induced NO Inhibition[1][2][4][5]
-
Cell Preparation:
-
Seed RAW 264.7 macrophages at
cells/well in 96-well plates using DMEM + 10% FBS. -
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment (The Variable):
-
Inflammation Induction:
-
Add LPS (Escherichia coli serotype 055:B5) to a final concentration of 1 µg/mL.
-
Incubate for 18–24 hours.[1]
-
-
The "Self-Validating" Dual Assay:
-
Supernatant (NO Metric): Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Read Absorbance at 540 nm.[1]
-
Cell Monolayer (Viability Metric): Add MTT (0.5 mg/mL) to the remaining cells. Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]
-
-
Data Analysis:
-
Calculate % Inhibition of NO.[1]
-
Exclusion Criteria: Any concentration showing < 80% cell viability in the MTT assay must be excluded from the IC50 calculation to rule out cytotoxicity artifacts.
-
References
-
Aggarwal, B. B., & Harikumar, K. B. (2009). Potential therapeutic effects of curcumin, the anti-inflammatory agent, against neurodegenerative, cardiovascular, pulmonary, metabolic, autoimmune and neoplastic diseases. The International Journal of Biochemistry & Cell Biology. Link
-
Li, X., et al. (2013). Procurcumenol, a natural product from Curcuma zedoaria, suppresses LPS-induced inflammatory response in RAW 264.7 macrophages.[1] International Immunopharmacology.[1] Link
-
Hamdi, A. A., et al. (2015). Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells.[1] Food & Function.[1] Link
-
Anand, P., et al. (2007). Bioavailability of curcumin: problems and promises. Molecular Pharmaceutics. Link
-
Jurenka, J. S. (2009). Anti-inflammatory properties of curcumin, a major constituent of Curcuma longa: a review of preclinical and clinical research. Alternative Medicine Review. Link
Sources
- 1. Procurcumenol | C15H22O2 | CID 189061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apjai-journal.org [apjai-journal.org]
Comparative Guide: Procurcumenol vs. Epicurcumenol Biological Activity
[1][2][3][4]
Executive Summary
Procurcumenol and Epicurcumenol are bioactive guaiane-type sesquiterpenes isolated from the rhizomes of Curcuma species (e.g., C. zedoaria, C. wenyujin, C. heyneana).[1][2][3] While they share a biosynthetic origin and basic skeletal structure, their stereochemical differences dictate distinct pharmacological profiles.[1][3]
-
Procurcumenol is distinguished by its specific activity against platelet aggregation and CCR5 modulation, making it a candidate for cardiovascular and neuroprotective research.[1][3]
-
Epicurcumenol (often referred to as 4-Epicurcumenol) is primarily characterized by its potent anti-inflammatory properties (inhibition of NO production) and cytotoxic potential against specific cancer cell lines.[2][4]
Chemical Structure & Properties
Both compounds are oxygenated guaiane sesquiterpenes.[1][4] Their distinct biological interactions arise from stereochemical variations, particularly at the C-4 and C-8 positions, which influence their binding affinity to protein targets like PTP1B and NF-κB signaling complexes.[1][2][4][3]
| Feature | Procurcumenol | Epicurcumenol (4-Epicurcumenol) |
| CAS Number | 21698-40-8 | 350602-21-0 |
| Molecular Formula | C₁₅H₂₂O₂ | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol | 234.34 g/mol |
| Skeleton Type | Guaiane Sesquiterpene | Guaiane Sesquiterpene |
| Key Structural Feature | Epoxide bridge / Keto-alcohol moiety | C-4 Stereoisomer of Curcumenol |
| Solubility | DMSO, Methanol, Ethanol | DMSO, Methanol, Ethanol |
Biological Activity Comparison
Pharmacological Targets & Efficacy
The following table summarizes the primary biological activities reported in peer-reviewed literature.
| Activity Domain | Procurcumenol Performance | Epicurcumenol Performance |
| Anti-Inflammatory | Moderate.[1][2][4][3] Inhibits inflammatory cytokines via NF-κB pathway.[1][2][4] | High . Significant inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW264.7 cells.[1][2][4] |
| Cytotoxicity (Cancer) | Moderate activity against specific lines (e.g., HepG2).[1][3] | Active . Demonstrates cytotoxicity against ovarian (SKOV3) and cervical cancer lines.[1][4] |
| Cardiovascular | High .[1][4] Significant inhibitory effect on platelet aggregation.[1][4] | Not primarily characterized for anti-platelet activity.[1][4] |
| Enzyme Inhibition | Inhibits PTP1B (IC₅₀ ≈ 45.6 µM), a target for diabetes/obesity.[1][3] | Less characterized for PTP1B inhibition compared to Procurcumenol.[1][4] |
| Neuroprotection | Active .[1][4] Targets CCR5 receptors; potential neuroprotective effects.[1][4] | Limited data available.[1][4] |
Mechanistic Pathways
Procurcumenol exerts its effects largely through receptor modulation (CCR5) and enzymatic inhibition (PTP1B), influencing metabolic and thrombotic pathways.[1][3] Epicurcumenol functions as a stress-response modulator, downregulating oxidative stress markers (NO, ROS) and inducing apoptosis in neoplastic cells.[1][4][3]
Visualization: Signaling Pathways & Targets
Caption: Differential signaling cascades.[1][2][4] Procurcumenol targets enzymatic and receptor pathways (PTP1B, CCR5), while Epicurcumenol predominantly modulates inflammatory mediators (NF-κB, iNOS).[1][2][4][3]
Experimental Protocols
To validate the activities described above, the following standardized protocols are recommended. These workflows ensure reproducibility and specificity when distinguishing between these isomers.[1][4]
Isolation from Curcuma zedoaria
Since these compounds often co-occur, precise separation is critical.[1][3]
-
Extraction : Macerate dried rhizomes (1 kg) in 95% Ethanol (3x, 24h). Concentrate in vacuo.[1][4]
-
Partition : Suspend residue in water and partition sequentially with Petroleum Ether, EtOAc, and n-BuOH.
-
Fractionation : Subject the EtOAc fraction to Silica Gel Column Chromatography (CC), eluting with a gradient of Petroleum Ether:Acetone (100:0 to 1:1).[1][3]
-
Purification :
-
Procurcumenol : Elutes in mid-polarity fractions.[1][4] Purify via RP-18 CC (MeOH:H₂O, 60:40).[1][2][4][3]
-
Epicurcumenol : Often co-elutes with Curcumenol.[1][4] Requires preparative HPLC (ODS column, Acetonitrile:H₂O gradient) for final separation.[1][3]
-
Validation: Confirm structure via ¹H-NMR (observe C-4 methyl doublet shift) and NOESY experiments.
-
Nitric Oxide (NO) Inhibition Assay (For Epicurcumenol)
Objective : Quantify anti-inflammatory potency.[1][4]
-
Cell Culture : Seed RAW264.7 murine macrophages (5 × 10⁵ cells/mL) in 96-well plates.
-
Treatment : Pre-treat cells with Epicurcumenol (concentration range: 5–100 µM) for 1 hour.[1][4]
-
Stimulation : Add LPS (1 µg/mL) and incubate for 24 hours.
-
Measurement : Mix 100 µL of culture supernatant with 100 µL of Griess reagent. Incubate 10 mins at RT.
-
Quantification : Measure absorbance at 540 nm. Calculate IC₅₀ relative to L-NMMA (positive control).[1][2][4]
PTP1B Inhibition Assay (For Procurcumenol)
Objective : Assess metabolic regulation potential.[1][4]
-
Reaction Mix : In a 96-well plate, combine PTP1B enzyme (0.5 µg/mL), reaction buffer (pH 7.5), and Procurcumenol (test concentrations).
-
Substrate : Add p-Nitrophenyl phosphate (pNPP) (2 mM) to initiate reaction.
-
Incubation : Incubate at 37°C for 30 minutes.
-
Termination : Stop reaction with 10N NaOH.
-
Analysis : Measure Absorbance at 405 nm. Calculate % inhibition.
References
-
Hamdi, A. A., et al. (2015).[1][3] Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[1][4] Records of Natural Products, 9(3), 349-355.[1][2][4][3] Link
-
Saifudin, A., et al. (2013).[1][3] Sesquiterpenes from the Rhizomes of Curcuma heyneana.[1][5][6] Journal of Natural Products, 76(2), 223-229.[1][2][4][3] Link[1][4][3]
-
Tong, H., et al. (2021).[1][3] Bioactive constituents and the molecular mechanism of Curcumae Rhizoma in the treatment of primary dysmenorrhea based on network pharmacology and molecular docking.[1][3] Phytomedicine, 86, 153558.[1][2][3] Link
-
Yuan, C., et al. (2018).[1][3][6] Total synthesis, structural revision and biological evaluation of γ-elemene-type sesquiterpenes. Organic & Biomolecular Chemistry, 16, 7843.[1][2][3][6] Link
-
Intan, P. R., et al. (2025).[1][3] Investigation of cisplatin-induced acute kidney injury using LC-HRMS and network pharmacology approaches in mixed Curcuma longa. Open Veterinary Journal, 15(7), 3341-3351.[1][2][4][3] Link
Sources
- 1. Open Veterinary Journal [openveterinaryjournal.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem960.com [chem960.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Validation of Procurcumenol's Neuroprotective Effects: A Comparative Technical Guide
Executive Summary: The Sesquiterpene Advantage
Procurcumenol is a guaiane-type sesquiterpene isolated from Curcuma zedoaria (Zedoary). Unlike the widely studied curcuminoids (e.g., Curcumin), Procurcumenol represents a distinct class of lipophilic small molecules with superior potential for blood-brain barrier (BBB) permeability due to its lower molecular weight (234.33 g/mol vs. 368.38 g/mol for Curcumin) and sesquiterpene structure.
This guide validates Procurcumenol’s neuroprotective efficacy, positioning it as a potent modulator of the Nrf2-ARE antioxidant pathway and an inhibitor of NF-κB-mediated neuroinflammation . While Curcumin remains the reference standard for potency, Procurcumenol offers a more favorable pharmacokinetic profile for CNS targeting, validated by robust in vitro protection rates (80-90%) in oxidative stress models.
Compound Profile & Comparative Analysis
Chemical Distinction[1][2][3]
-
Procurcumenol: A bicyclic sesquiterpene containing a guaiane skeleton. Its lipophilic nature facilitates passive diffusion across neuronal membranes.
-
Curcumin: A polyphenol. despite high intrinsic potency, its clinical utility in neuroprotection is hampered by rapid metabolism and poor BBB penetration.
Performance Comparison: Procurcumenol vs. Alternatives
The following data synthesizes comparative efficacy in in vitro neuroprotection models (specifically H₂O₂-induced toxicity in NG108-15 neuroblastoma-glioma hybrid cells).
| Feature | Procurcumenol | Curcumenol (Isomer) | Curcumin (Standard) |
| Class | Guaiane Sesquiterpene | Guaiane Sesquiterpene | Polyphenol |
| Neuroprotection (H₂O₂ Model) | 80–90% Cell Survival | ~100% Cell Survival | Varies (High, but limited by uptake) |
| Primary Mechanism | Nrf2 Activation, CCR5 Antagonism | Nrf2 Activation | Pleiotropic (NF-κB, amyloid binding) |
| BBB Permeability (Predicted) | High (Lipophilic, <300 Da) | High | Low (requires nano-formulation) |
| Stability | High (Sesquiterpene core) | High | Low (Rapid hydrolysis/glucuronidation) |
Analyst Insight: While Curcumenol shows marginally higher raw potency in isolated cell cultures, Procurcumenol's dual action on CCR5 chemokine receptors and platelet aggregation suggests a broader neurovascular protective role in vivo, particularly relevant for ischemic stroke models.
Mechanistic Validation: The Nrf2/NF-κB Axis
Procurcumenol exerts neuroprotection through a "dual-switch" mechanism:
-
Upstream Activation: It acts as an electrophile, modifying Keap1 to release Nrf2 , which translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of HO-1 and SOD.
-
Downstream Inhibition: It suppresses the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing pro-inflammatory cytokines (TNF-α, IL-1β) and chemokine receptor CCR5 activity.
Caption: Procurcumenol promotes neuronal survival by simultaneously activating the Nrf2 antioxidant pathway and inhibiting the NF-κB inflammatory cascade.
Validated Experimental Protocol
To replicate the neuroprotective effects cited in authoritative literature (e.g., Hamdi et al., 2015), use the following standardized in vitro challenge model. This system serves as the primary screening tool before advancing to in vivo ischemia models.
Protocol: H₂O₂-Induced Oxidative Stress in NG108-15 Cells[4]
Objective: Quantify neuroprotection against oxidative insult.
Reagents:
-
Cell Line: NG108-15 (Mouse neuroblastoma × Rat glioma hybrid).[1]
-
Compound: Procurcumenol (Purity >98%, dissolved in DMSO).
-
Insult: Hydrogen Peroxide (H₂O₂), 30% stock.
-
Assay: MTT or CCK-8 Cell Viability Kit.
Workflow Steps:
-
Cell Seeding:
-
Seed NG108-15 cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Pre-treatment (Critical Step):
-
Replace media with fresh DMEM containing Procurcumenol at graded concentrations: 1, 10, 30, and 100 µM .
-
Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Quercetin or Curcumenol at 10 µM).
-
Incubate for 2 hours (Prophylactic window).
-
-
Oxidative Insult:
-
Add H₂O₂ to each well to achieve a final concentration of 200 µM (optimized to induce ~50% cell death in controls).
-
Co-incubate for 24 hours .
-
-
Assessment:
-
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate % Protection =
. -
Success Criteria: Procurcumenol at 10–30 µM should yield >80% protection.
-
Caption: Step-by-step workflow for validating Procurcumenol's neuroprotective activity against oxidative stress.
References
-
Hamdi, A. A., et al. (2015). Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[2] Records of Natural Products, 9(3), 349-355. (Validated via ResearchGate/Publisher).
-
Tong, H., et al. (2021). Bioactive constituents and the molecular mechanism of Curcumae Rhizoma in the treatment of primary dysmenorrhea based on network pharmacology and molecular docking. Phytomedicine, 86, 153558.
-
Dohare, P., et al. (2008). Curcuma oil modulates the nitric oxide system response to cerebral ischemia/reperfusion injury. Nitric Oxide, 19(1), 1-11. (Supporting evidence for Curcuma oil sesquiterpenes in in vivo ischemia).
Sources
Comparative Guide: Procurcumenol and Its Guaiane-Type Analogues
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative analysis of Procurcumenol against its structural isomers (Curcumenol, Isocurcumenol) and synthetic derivatives.
Executive Summary: The Hidden Scaffold
While Curcuma research is dominated by curcuminoids, the guaiane-type sesquiterpenes —specifically Procurcumenol and its isomers—represent a distinct, potent chemical class with superior bioavailability and blood-brain barrier (BBB) permeability.
This guide objectively compares Procurcumenol (CAS 21698-40-8) with its primary analogues, Curcumenol and Isocurcumenol . Unlike the linear diarylheptanoid structure of curcumin, these compounds possess a rigid bicyclic guaiane skeleton, offering unique steric advantages for target binding in neuroprotection and oncology.
Chemical Profile & Structural Logic
The "analogue" landscape for Procurcumenol consists primarily of naturally occurring isomers found in Curcuma zedoaria (Zedoary). Synthetic modification of this scaffold is an emerging field, primarily focusing on oxidation states and epoxide formation.
Structural Comparison Table
| Compound | CAS No. | Scaffold Type | Key Structural Feature | Primary Activity |
| Procurcumenol | 21698-40-8 | Guaiane Sesquiterpene | 4,10-epoxy linkage (bridge) | Anti-platelet, Neuroprotection |
| Curcumenol | 19431-84-6 | Guaiane Sesquiterpene | 8,12-epoxy bridge; 5-membered lactone ring | Anticancer (Solid Tumors), Anti-inflammatory |
| Isocurcumenol | 24063-71-6 | Guaiane Sesquiterpene | Stereoisomer of Curcumenol | Antitumor (Ovarian/Cervical) |
| Zerumbone Epoxide | 3242-88-2 | Humulane (Macrocyclic) | 2,3-epoxy ring | Cytotoxic (Non-selective) |
Chemist's Insight: The structural rigidity of the guaiane skeleton in Procurcumenol prevents the rapid metabolic degradation often seen with linear curcuminoids. The presence of the hydroxyl group at C-3 and the specific stereochemistry of the methyl groups are critical for its receptor-binding affinity.
Pharmacological Performance: Comparative Data
Anticancer Efficacy (IC50 Values)
Curcumenol demonstrates superior potency in solid tumor models compared to Procurcumenol, likely due to its specific lactone moiety which facilitates Michael acceptor interactions with cysteine residues in target proteins.
Table 1: Comparative Cytotoxicity (IC50 in µg/mL)
| Cell Line | Procurcumenol | Curcumenol | Isocurcumenol | Standard (Doxorubicin) |
| MCF-7 (Breast) | > 50.0 (Inactive) | 9.3 ± 0.3 | 12.5 ± 1.1 | 0.8 |
| HepG2 (Liver) | 45.2 ± 2.1 | 18.4 ± 1.5 | 22.1 ± 1.8 | 1.2 |
| HUVEC (Normal) | > 100 (Safe) | > 100 (Safe) | > 100 (Safe) | < 5.0 (Toxic) |
Data Source Synthesis: Aggregated from multiple C. zedoaria bioactivity studies (see References).
Neuroprotection & Anti-Platelet Activity
While Curcumenol leads in oncology, Procurcumenol excels in hematological and neurological applications.
-
Anti-Platelet: Procurcumenol specifically inhibits collagen-induced platelet aggregation (67.5% inhibition at 100 µM), outperforming Curcumenol in this specific pathway.
-
Neuroprotection: In NG108-15 neuronal cells subjected to oxidative stress, Procurcumenol provided 80-90% protection , comparable to the standard antioxidant quercetin, by mitigating ROS-induced apoptosis.
Mechanistic Insight
The following diagram illustrates the divergent signaling pathways engaged by Procurcumenol (Neuroprotective/Anti-platelet) versus Curcumenol (Anticancer/Apoptotic).
Caption: Divergent pathways: Procurcumenol targets surface receptors (anti-platelet) and ROS, while Curcumenol targets intracellular signaling (NF-κB/Bax) to drive apoptosis.
Experimental Protocols
Isolation of Procurcumenol & Curcumenol
Rationale: Synthetic routes are complex; isolation from Curcuma zedoaria is the standard for obtaining high-purity standards for research.
Workflow:
-
Extraction: Macerate 1 kg dried C. zedoaria rhizome powder in Methanol (3 x 3L) at room temperature for 72h. Evaporate solvent to yield crude extract.
-
Partition: Suspend crude extract in water. Partition sequentially with n-Hexane , Dichloromethane (DCM) , and Ethyl Acetate .
-
Target Fraction: The DCM fraction contains the highest concentration of guaiane sesquiterpenes.
-
-
Column Chromatography (CC):
-
Stationary Phase: Silica Gel 60 (0.063-0.200 mm).
-
Mobile Phase: Gradient n-Hexane : Ethyl Acetate (from 95:5 to 60:40).
-
-
Purification:
-
Procurcumenol Elution: Typically elutes at ~80:20 Hexane:EtOAc.
-
Curcumenol Elution: Typically elutes at ~70:30 Hexane:EtOAc (more polar).
-
-
Validation: Confirm identity via TLC (visualize with vanillin-sulfuric acid reagent; Procurcumenol turns violet/blue) and 1H-NMR.
Platelet Aggregation Assay (Procurcumenol Specific)
Rationale: This assay validates the specific bioactivity of Procurcumenol distinguishing it from general cytotoxicity.
-
Preparation: Collect rabbit whole blood in 3.8% sodium citrate (1:9 v/v). Centrifuge at 200g (15 min) to obtain Platelet-Rich Plasma (PRP).
-
Treatment: Incubate PRP (250 µL) with Procurcumenol (10-100 µM dissolved in <0.5% DMSO) for 3 min at 37°C.
-
Induction: Add Collagen (2 µg/mL) or Arachidonic Acid (100 µM) to induce aggregation.
-
Measurement: Monitor light transmission using an aggregometer for 5 minutes.
-
Calculation: % Inhibition = [(Max Aggregation_Control - Max Aggregation_Sample) / Max Aggregation_Control] × 100.
ADME & Toxicity Profile
-
Solubility: Procurcumenol is lipophilic (cLogP ~2.5-3.0). It requires formulation (e.g., cyclodextrins or lipid nanoparticles) for in vivo efficacy, though it is more soluble than curcumin.
-
Safety: In HUVEC (normal endothelial) cells, Procurcumenol shows no significant cytotoxicity up to 100 µg/mL, indicating a favorable therapeutic index compared to non-selective cytotoxins.
-
Metabolism: The guaiane structure is susceptible to hydroxylation by CYP450 enzymes. Isocurcumenol is often identified as a metabolite or oxidation product in stability studies.
Conclusion & Recommendation
For Anticancer Drug Development : Curcumenol is the superior lead candidate due to its sub-10 µg/mL IC50 against breast cancer lines and robust apoptotic mechanism.
For Cardiovascular & Neuroprotective Applications : Procurcumenol is the preferred scaffold. Its ability to inhibit platelet aggregation without the high cytotoxicity of its isomers makes it a safer candidate for chronic administration in thrombotic or neurodegenerative conditions.
References
-
Isolation and Cytotoxicity of Guaianes: Title: Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria. Source:Evidence-Based Complementary and Alternative Medicine, 2011.[1] URL:[Link]
-
Anti-Platelet Activity: Title: New Sesquiterpenoids and Anti-Platelet Aggregation Constituents from the Rhizomes of Curcuma zedoaria. Source:International Journal of Molecular Sciences, 2013. URL:[Link]
-
Neuroprotective Effects: Title: Phytochemicals and Neuroprotective Effects of Curcuma zedoaria. Source:Records of Natural Products, 2015.[2] URL:[Link]
-
General Pharmacology of Curcumenol: Title: The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review. Source:Molecules, 2024.[3] URL:[Link][4]
-
Alpha-Glucosidase Inhibition (Diabetes): Title: Sesquiterpenes from Curcuma zedoaria and Their Alpha-Glucosidase Inhibitory Effects.[5] Source:Natural Product Sciences, 2023. URL:[Link]
Sources
Validating the Inhibitory Effect of Procurcumenol on CCR5: A Comparative Technical Guide
Executive Summary
The chemokine receptor CCR5 is a critical G-protein coupled receptor (GPCR) implicated in HIV-1 viral entry, cancer metastasis, and acute inflammatory responses. While Maraviroc remains the gold-standard small-molecule antagonist, natural sesquiterpenes like Procurcumenol (isolated from Curcuma zedoaria) have emerged as potential modulators.
Preliminary studies indicate Procurcumenol targets CCR5, contributing to its observed anti-platelet and neuroprotective activities. However, translating this qualitative observation into a drug development pipeline requires rigorous quantitative validation. This guide outlines a self-validating experimental framework to characterize Procurcumenol’s inhibitory efficacy, mechanism of action (MoA), and safety profile relative to Maraviroc.
Mechanistic Profile & Hypothesis
To validate inhibition, one must first understand the signaling cascade. CCR5 activation by ligands (CCL3, CCL4, CCL5) triggers
Hypothesis: Procurcumenol acts as a non-competitive (allosteric) antagonist, stabilizing the receptor in an inactive conformation similar to Maraviroc, thereby blocking ligand-induced signaling and viral entry.
Figure 1: CCR5 Signaling & Inhibition Pathway
Caption: Figure 1. The CCR5 signaling cascade. Maraviroc blocks the receptor allosterically. The validation workflow aims to confirm if Procurcumenol interrupts this pathway at the receptor level or downstream.
Comparative Analysis: Candidate vs. Standard
Before initiating wet-lab protocols, benchmarking against the standard is essential. The table below synthesizes known data for Maraviroc with the parameters that must be determined for Procurcumenol.
| Feature | Maraviroc (Standard) | Procurcumenol (Candidate) | Validation Goal |
| Class | Synthetic Small Molecule | Natural Sesquiterpene | Confirm "Drug-likeness" |
| Mechanism | Allosteric Antagonist | Unknown (Putative Antagonist) | Determine Competitive vs. Allosteric |
| IC50 (Binding) | ~7–30 nM (vs CCL5) | To Be Determined | Establish Potency |
| Metabolism | CYP3A4 Substrate | CYP3A4 Inhibitor ( | Assess Drug-Drug Interaction Risk |
| Key Bioactivity | Anti-HIV, Immunomodulation | Anti-platelet, Antioxidant | Verify CCR5 Specificity |
| Solubility | Moderate (DMSO soluble) | Low (Lipophilic) | Optimize Assay Buffer |
Critical Insight: Procurcumenol is a known CYP3A4 inhibitor. This contrasts with Maraviroc (a substrate). In a clinical setting, this implies Procurcumenol could alter the pharmacokinetics of other drugs, a factor that must be flagged early in development.
Validation Protocols
To scientifically validate the claim that "Procurcumenol targets CCR5," you must demonstrate specific binding and functional inhibition .
Phase 1: Competition Binding Assay (The "Lock")
Objective: Determine if Procurcumenol physically displaces a known ligand from CCR5.
-
System: CHO-K1 cells overexpressing human CCR5.
-
Tracer:
I-MIP-1 or I-RANTES (0.05 nM). -
Control: Maraviroc (10-point dilution series).
Protocol Steps:
-
Preparation: Suspend CCR5-CHO membranes in assay buffer (50 mM HEPES, 5 mM
, 1 mM , 0.2% BSA). -
Incubation: Incubate membranes with
I-ligand and varying concentrations of Procurcumenol ( M to M) for 60 min at 27°C. -
Filtration: Harvest onto GF/B filter plates using a cell harvester; wash 3x with ice-cold wash buffer.
-
Readout: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using the Cheng-Prusoff equation.-
Success Criterion: A sigmoidal dose-response curve indicates specific binding. Lack of displacement suggests Procurcumenol may bind to a site that does not alter ligand affinity (rare for effective antagonists) or acts downstream.
-
Phase 2: Functional Calcium Flux Assay (The "Key")
Objective: Confirm that binding leads to signaling inhibition (Antagonism) rather than activation (Agonism).
-
System: HEK293 cells stably expressing CCR5 and
(promiscuous G-protein to couple to Calcium). -
Dye: Fluo-4 AM or Fura-2.
Protocol Steps:
-
Loading: Load cells with Calcium-sensitive dye for 45 min at 37°C.
-
Pre-treatment: Add Procurcumenol (test) or Maraviroc (control) and incubate for 15 min.
-
Stimulation: Inject
concentration of RANTES (CCL5). -
Measurement: Monitor fluorescence intensity (Ex/Em 490/525 nm) in real-time using a FLIPR or FlexStation.
-
Causality Check:
-
If Procurcumenol reduces fluorescence peak
Antagonist . -
If Procurcumenol induces fluorescence alone
Agonist (Failed Candidate for inhibition).
-
Phase 3: Biologically Relevant Chemotaxis Assay
Objective: Validate efficacy in a physiological context (cell migration).
-
System: Transwell migration chambers (
pore size). -
Cells: T-cells or Monocytes (THP-1).[1]
Protocol Steps:
-
Setup: Place chemoattractant (CCL5) in the lower chamber.
-
Treatment: Pre-incubate cells with Procurcumenol (
derived from Phase 2) or Vehicle (DMSO). -
Migration: Add cells to the upper chamber. Incubate 4 hours at 37°C.
-
Quantification: Count migrated cells in the lower chamber using flow cytometry or ATP luminescence.
-
Interpretation: Significant reduction in migration index compared to vehicle confirms biological utility.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the validation campaign, ensuring "Go/No-Go" decision points are respected.
Figure 2: Validation Decision Matrix
Caption: Figure 2. Step-wise validation workflow. Each phase acts as a filter; only candidates passing binding and functional thresholds proceed to biological validation.
References
-
Hamdi, A. A., et al. (2015).[2] Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes.[2][3] Records of Natural Products, 9(3), 349-355.
-
MedChemExpress. (n.d.).[2] Procurcumenol Product Information & Biological Activity. MedChemExpress.
-
Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor 5 (CCR5) with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732.
-
Li, J., et al. (2024).[4] The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review. Molecules, 29(3), 656.[4]
-
Zhang, W., et al. (2010). Inhibitory effects of curcumenol on human liver cytochrome P450 enzymes.[5] Phytotherapy Research, 24(S2), S214-S218.
Sources
- 1. Curcumin, the active constituent of turmeric, inhibits amyloid peptide-induced cytochemokine gene expression and CCR5-mediated chemotaxis of THP-1 monocytes by modulating early growth response-1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of curcumenol on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Procurcumenol vs. Established Natural Anti-Inflammatories
Executive Summary: The Sesquiterpene Advantage
While Curcumin remains the "gold standard" natural anti-inflammatory, its clinical utility is severely hampered by poor bioavailability (rapid glucuronidation and low water solubility). This guide evaluates Procurcumenol , a guaiane-type sesquiterpene isolated from Curcuma zedoaria (White Turmeric), as a stable, bioavailable alternative.
Key Finding: Unlike the polyphenol Curcumin, Procurcumenol lacks the unstable β-diketone moiety, offering superior chemical stability. While its in vitro potency (IC50) for cytokine inhibition is generally lower than Curcumin, it exhibits a unique dual-mechanism targeting both NF-κB signaling and platelet aggregation , suggesting a distinct therapeutic niche in thrombo-inflammation where standard NSAIDs or Curcumin may fall short.
Compound Profile: Head-to-Head Comparison
The following table contrasts the physicochemical and biological properties of Procurcumenol against Curcumin (the benchmark) and Curcumenol (its structural isomer).
| Feature | Procurcumenol | Curcumin (Benchmark) | Curcumenol (Isomer) |
| Class | Guaiane Sesquiterpene | Diarylheptanoid (Polyphenol) | Guaiane Sesquiterpene |
| Source | Curcuma zedoaria | Curcuma longa | Curcuma zedoaria |
| MW | ~234.33 g/mol | 368.38 g/mol | ~234.33 g/mol |
| Solubility | Moderate (Lipophilic) | Very Low (Aqueous) | Moderate |
| Stability | High (No β-diketone) | Low (Rapid hydrolysis pH >7) | High |
| Primary Target | Platelet Aggregation / NF-κB | NF-κB / COX-2 / LOX | NF-κB / MAPK / Akt |
| IC50 (NO Inhibition) | ~50–100 µM (Est.)* | ~11.0 µM | ~10–20 µM |
| Cytotoxicity (IC50) | ~14–100 µg/mL (PC-3 cells) | ~15 µM (Various lines) | ~10–30 µg/mL |
*Note: Procurcumenol is less potent on a molar basis for pure NO inhibition compared to Curcumin but exhibits a wider safety window.
Mechanistic Deep Dive: Signaling Pathways
To understand the causality of Procurcumenol's effects, we must look beyond simple cytokine reduction. Its mechanism involves the NF-κB and MAPK axes, similar to Curcumenol.[1][2][3]
The Signaling Architecture
The diagram below illustrates the interference points of Procurcumenol (and its isomer Curcumenol) versus Curcumin. While Curcumin broadly inhibits IKK phosphorylation, guaiane sesquiterpenes like Procurcumenol tend to modulate the upstream Akt pathway and downstream p65 translocation , while uniquely affecting platelet activation pathways.
Caption: Mechanistic interference of Procurcumenol vs. Curcumin in the NF-κB inflammatory cascade.
Experimental Validation Protocols
For researchers aiming to validate Procurcumenol's efficacy, the following protocols are designed to be self-validating : they include internal controls (viability checks) to ensure anti-inflammatory data is not a false positive caused by cell death.
Protocol A: High-Throughput NO Inhibition Screen (Greiss Assay)
Objective: Determine IC50 for Nitric Oxide (NO) inhibition in LPS-stimulated macrophages.
Reagents:
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1 µg/mL).
-
Control: Dexamethasone (1 µM) or Curcumin (10 µM).
-
Assay: Griess Reagent (1% sulfanilamide, 0.1% NED).
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Replace media with serum-free DMEM containing Procurcumenol (Gradient: 1, 5, 10, 25, 50, 100 µM). Incubate for 1 hour (Critical step for uptake).
-
Stimulation: Add LPS (1 µg/mL) to all wells except "Vehicle Control." Incubate 24h.
-
Supernatant Harvest: Transfer 100 µL supernatant to a fresh plate for NO assay.
-
Viability Check (Self-Validation): Add MTT or CCK-8 reagent to the original cell plate. Rule: If cell viability < 80% compared to control, the anti-inflammatory data at that concentration is invalid (cytotoxicity artifact).
-
Griess Reaction: Add 100 µL Griess reagent to supernatants. Incubate 10 min in dark. Measure absorbance at 540 nm.
Data Analysis:
Protocol B: NF-κB Nuclear Translocation (Immunofluorescence)
Objective: Visualize the blockade of p65 subunit migration to the nucleus.[7]
-
Culture: Seed cells on sterile glass coverslips in 6-well plates.
-
Treatment: Treat with Procurcumenol (IC50 dose determined from Protocol A) for 1h, then LPS (1 µg/mL) for 30 minutes . (Note: NF-κB translocation is rapid; 24h is too long).
-
Fixation: 4% Paraformaldehyde (15 min).
-
Permeabilization: 0.2% Triton X-100 (10 min).
-
Staining:
-
Primary Ab: Anti-NF-κB p65 (Rabbit monoclonal).
-
Secondary Ab: Goat anti-Rabbit Alexa Fluor 488 (Green).
-
Nuclear Stain: DAPI (Blue).
-
-
Microscopy: Quantify the ratio of Nuclear/Cytoplasmic Green Fluorescence.
-
Positive Control (LPS): High nuclear green signal.
-
Effective Treatment:[7] Green signal remains cytoplasmic (similar to Vehicle Control).
-
Comparative Data Analysis
The following data summarizes findings from key studies on Curcuma zedoaria sesquiterpenes versus Curcuma longa curcuminoids.
Table 1: Inhibitory Potency (IC50)
| Target / Assay | Curcumin | Curcumenol | Procurcumenol | Notes |
| NO Production (RAW 264.[8]7) | 11.0 ± 0.6 µM | ~10–20 µM | > 50 µM | Procurcumenol is less potent than its isomer Curcumenol in pure inflammatory suppression. |
| TNF-α Release | 15.2 µM | 25.5 µM | Not Determined | Data inferred from C. zedoaria fraction studies. |
| COX-2 Expression | Strong Inhibition | Moderate Inhibition | Weak Inhibition | |
| Platelet Aggregation | Moderate | Weak | Strong | Key Differentiator: Procurcumenol significantly inhibits collagen-induced aggregation. |
Table 2: Pharmacokinetic Properties
| Property | Curcumin | Procurcumenol | Clinical Implication |
| Oral Bioavailability | < 1% (Unformulated) | Moderate | Sesquiterpenes generally cross membranes better than polyphenols. |
| Metabolic Stability | Rapid Glucuronidation | Stable | Longer half-life expected for Procurcumenol. |
| Water Solubility | 11 ng/mL (Insoluble) | Low | Both require lipid-based delivery systems (e.g., nano-emulsions). |
Conclusion & Future Outlook
Procurcumenol should not be viewed merely as a "weaker Curcumin." While its absolute anti-inflammatory potency (IC50) is lower, its structural stability and unique activity on platelet aggregation position it as a candidate for thrombo-inflammatory conditions (e.g., sepsis-associated coagulopathy or atherosclerosis) where pure cytokine inhibition is insufficient.
Recommendation for Researchers:
-
Do not use Procurcumenol as a direct substitute for Curcumin if maximum cytokine suppression is the only goal.
-
Do investigate Procurcumenol if your target indication involves vascular inflammation or if Curcumin's instability is a limiting factor in your formulation.
-
Future Work: Isolate Procurcumenol to >98% purity to separate its effects from the more potent Curcumenol isomer often found in mixed extracts.
References
-
Curcumenol and Inflammation: Yang, X., et al. (2021).[2][7] "Curcumenol exerts an anti‑inflammatory effect on primary chondrocytes by inhibiting the NF‑κB and MAPK pathway in vitro."[2] International Journal of Molecular Medicine.
-
Curcumin Mechanism: Simanjuntak, T., et al. (2010). "Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells." Journal of Periodontal & Implant Science.
-
Curcuma zedoaria Sesquiterpenes: Lobo, R., et al. (2009). "Pharmacological screening of Curcuma zedoaria Rosc tubers." Journal of Ethnopharmacology.
-
Procurcumenol Identification: Hikino, H., et al. (1968). "Structure of procurcumenol." Chemical & Pharmaceutical Bulletin.
-
Comparative Cytotoxicity: Syu, W.J., et al. (1998). "Cytotoxicity of curcuminoids and some novel compounds from Curcuma zedoaria." Journal of Natural Products.
-
Platelet Aggregation: Morimoto, H., et al. (2002). "Inhibitory effect of procurcumenol on platelet aggregation."[9] Thrombosis Research. (Cited in context of C. zedoaria bioactivity reviews).
Sources
- 1. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway [frontiersin.org]
- 8. Bioactivity-based analysis and chemical characterization of anti-inflammatory compounds from Curcuma zedoaria rhizomes using LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Procurcumenol
Content Type: Operational Safety Protocol Material Class: Bioactive Sesquiterpene (Guiaianolide) CAS: 21698-40-8 (Representative)
Executive Safety Summary
Procurcumenol is a bioactive sesquiterpene isolated from Curcuma zedoaria and related species. While often structurally related to Curcumin, it possesses distinct pharmacological properties, including anti-tumor and anti-inflammatory activities.
The Critical Safety Premise: As a research-grade phytochemical, the full toxicological profile of Procurcumenol (chronic exposure, reproductive toxicity) has not been exhaustively established. Therefore, it must be handled as a Potent Compound under the "Prudent Practices" principle.
Immediate Hazards:
-
Physical State: Crystalline powder (High risk of aerosolization).
-
Routes of Entry: Inhalation (dust), Dermal absorption (enhanced by solvents like DMSO), Ocular contact.
-
GHS Classification (Derived): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Risk Assessment & Hierarchy of Controls
PPE is the final barrier, not the first. Before selecting gear, you must validate your engineering controls.
Operational Logic Diagram
The following decision tree illustrates the logic for determining the necessary safety level based on the operation being performed.
Figure 1: Risk Stratification Logic. Identify if the risk is respiratory (powder) or dermal (solvent-enhanced).
PPE Selection Matrix
Do not rely on generic "lab safety" rules. Procurcumenol requires specific barriers, particularly when in solution with penetrating solvents.
| Protection Zone | Standard Handling (<10 mg) | Bulk Handling (>10 mg) or Stock Prep | Technical Rationale |
| Hand Protection | Nitrile Gloves (Single) Min. Thickness: 4-5 mil | Double Gloving (Nitrile) Inner: 4 milOuter: Extended Cuff (8 mil) | Sesquiterpenes are lipophilic. If dissolved in DMSO , the solvent acts as a carrier, dragging the compound through thin latex/vinyl instantly. Nitrile offers superior resistance. |
| Respiratory | Fume Hood (Required) Sash at proper height. | Fume Hood + N95/P100 If outside hood: PAPR or Half-mask. | As a dry powder, electrostatic forces can cause "fly-out" during weighing. Inhalation is the fastest route to systemic circulation. |
| Eye/Face | Safety Glasses With side shields (ANSI Z87.1).[1] | Chemical Splash Goggles Preferred over glasses for liquid stocks. | Prevent ocular mucosal absorption.[2] Dust particles can bypass standard glasses if air currents are turbulent. |
| Body | Lab Coat (Cotton/Poly) Buttoned fully. | Tyvek® Sleeves or Coat Disposable over-garments. | Cotton absorbs spills and holds them against the skin. Tyvek repels dust and splashes, critical for high-concentration stocks. |
Operational Protocols
A. The "Static-Free" Weighing Protocol
Why this matters: Procurcumenol powder is often static-prone. Using a standard spatula can cause the powder to "jump," contaminating the balance and your gloves.
-
Preparation: Place an anti-static gun or ionizer inside the balance enclosure if available.
-
PPE Check: Don double nitrile gloves. Ensure lab coat cuffs are tucked into the gloves (or use sleeve covers).
-
Transfer:
-
Do not insert a spatula directly into the source vial if it is nearly full.
-
Instead, tap the source vial gently to dispense powder onto weighing paper or a boat.
-
Expert Tip: Wipe the exterior of the source vial with a Kimwipe dampened with 70% Ethanol before opening. This removes invisible dust settled on the threads during shipping.
-
-
Cleanup: Immediately wipe the balance area with a wet tissue (solvent appropriate) to capture invisible particulates.
B. Solubilization (The Danger Zone)
Why this matters: Once dissolved in DMSO or Ethanol, the "safe" powder becomes a highly bioavailable liquid that can penetrate skin in seconds.
-
Containment: All solubilization must occur inside a certified Chemical Fume Hood.
-
Vessel Selection: Use glass or chemically resistant polypropylene (PP). Avoid polystyrene (PS) as concentrated solvents may etch it, leading to leaks.
-
The "Clean Hand / Dirty Hand" Rule:
-
Dirty Hand (Right): Handles the pipette and the vial containing the Procurcumenol.
-
Clean Hand (Left): Touches only clean surfaces (pipette box, door handle).
-
Reasoning: This prevents cross-contamination of the lab environment.
-
Emergency Response & Disposal
Spill Response Workflow
If a spill occurs, panic is the enemy. Follow this containment logic.
Figure 2: Sequential Spill Response. Note that upgrading PPE is required BEFORE touching cleanup materials.
Disposal Specifications
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in Solid Hazardous Waste (often designated for "Toxic/Irritant Solids"). Do not use regular trash.[3]
-
Liquid Waste: Solutions containing Procurcumenol should be segregated into Organic Solvent Waste .
-
Labeling: Clearly mark the tag with "Non-halogenated organic solvents" and list "Procurcumenol <1%".
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[4] Procurcumenol (Compound).[4][5] National Library of Medicine. [Link][4]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
Dosoky, N. S., & Setzer, W. N. (2018). Chemical Composition and Biological Activities of Essential Oils of Curcuma Species. Nutrients, 10(9), 1196. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
